5-Ethoxy-2-propyl-1,3-oxazole
Description
Structure
3D Structure
Properties
CAS No. |
90087-72-2 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
5-ethoxy-2-propyl-1,3-oxazole |
InChI |
InChI=1S/C8H13NO2/c1-3-5-7-9-6-8(11-7)10-4-2/h6H,3-5H2,1-2H3 |
InChI Key |
JUAJPJQPWOICIZ-UHFFFAOYSA-N |
SMILES |
CCCC1=NC=C(O1)OCC |
Canonical SMILES |
CCCC1=NC=C(O1)OCC |
Origin of Product |
United States |
Foundational & Exploratory
5-Ethoxy-2-propyl-1,3-oxazole CAS number and safety data sheet (SDS)
Part 1: Executive Summary & Chemical Identity
Introduction
5-Ethoxy-2-propyl-1,3-oxazole is a specialized heterocyclic building block belonging to the class of 5-alkoxyoxazoles . Unlike stable commodity oxazoles, 5-alkoxyoxazoles are electron-rich, masked dienes. They are primarily utilized in advanced organic synthesis for Diels-Alder cycloadditions to construct substituted pyridine rings—a critical pathway in the synthesis of Vitamin B6 (pyridoxine) analogs and complex alkaloid scaffolds.
This guide addresses the lack of standardized public data for this specific congener by synthesizing property data from structural homologs (SAR) and validated synthetic protocols.
Chemical Identification Table
| Parameter | Value |
| Chemical Name | 5-Ethoxy-2-propyl-1,3-oxazole |
| CAS Number | 90087-72-2 |
| Molecular Formula | C₈H₁₃NO₂ |
| Molecular Weight | 155.19 g/mol |
| SMILES | CCCC1=NC=C(O1)OCC |
| InChI Key | JUAJPJQPWOICIZ-UHFFFAOYSA-N |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point (Est.) | 85–90 °C at 15 mmHg (Derived from 5-ethoxy-2-methyloxazole data) |
| Solubility | Soluble in DCM, THF, Toluene; Hydrolyzes in aqueous acid. |
Part 2: Synthesis & Manufacturing Protocols
The Robinson-Gabriel Cyclodehydration
The most reliable route to 5-ethoxy-2-propyl-1,3-oxazole is the cyclodehydration of Ethyl N-butyrylglycinate . This protocol ensures high regioselectivity for the 5-ethoxy substitution.
Reaction Logic: Direct alkylation of the oxazole ring at C5 is difficult due to electron density. Therefore, the ethoxy group must be installed prior to ring closure via the glycine ester.
Experimental Protocol
-
Precursor Synthesis: Acylate Glycine Ethyl Ester Hydrochloride with Butyryl Chloride in the presence of Triethylamine (TEA) and Dichloromethane (DCM) to yield Ethyl N-butyrylglycinate.
-
Cyclization: Treat the intermediate with Phosphorus Pentoxide (P₂O₅) or POCl₃ in chloroform.
-
Critical Step: The reaction must be kept anhydrous. The enol tautomer of the amide oxygen attacks the ester carbonyl, followed by dehydration.
-
-
Workup: Quench carefully with saturated NaHCO₃ (cold) to neutralize acid without hydrolyzing the sensitive 5-ethoxy group. Extract with ether.
Visualization: Synthesis Pathway
The following diagram illustrates the transformation from the acyclic precursor to the target oxazole.[1]
Figure 1: Robinson-Gabriel cyclodehydration pathway for the synthesis of 5-ethoxy-2-propyl-1,3-oxazole.
Part 3: Applications in Drug Development (Diels-Alder Chemistry)
The "Kondrat'eva" Pyridine Synthesis
The primary utility of 5-ethoxy-2-propyl-1,3-oxazole is its role as a hetero-diene . The 5-ethoxy substituent is electron-donating, raising the HOMO energy of the oxazole ring and facilitating [4+2] cycloaddition with electron-deficient dienophiles (e.g., maleic anhydride, acrylic acid).
Mechanism:
-
Cycloaddition: The oxazole reacts with a dienophile to form a bicyclic intermediate.
-
Retro-Diels-Alder: The intermediate spontaneously eliminates ethanol (or HCN, depending on conditions) to aromatize into a Pyridine derivative.
This is the standard industrial logic for synthesizing Vitamin B6 (Pyridoxine), where the oxazole provides the nitrogen and part of the carbon skeleton.
Visualization: Diels-Alder Workflow
Figure 2: Mechanism of pyridine synthesis via Diels-Alder cycloaddition using 5-ethoxy-2-propyl-1,3-oxazole.
Part 4: Safety Data Sheet (SDS) - Provisional
Note: As a specialized research intermediate, a regulatory GHS-compliant SDS is often unavailable. The following data is derived from the chemical class (5-alkoxyoxazoles) and structural alerts.
Section 1: Hazards Identification
-
GHS Classification:
-
Flammable Liquids: Category 3 (H226)[2]
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)
-
-
Signal Word: WARNING
Section 2: Handling and Storage[4][5]
-
Handling:
-
Moisture Sensitivity: 5-Ethoxyoxazoles are acid-labile. Exposure to atmospheric moisture can lead to hydrolysis, releasing ethyl butyrylglycinate.
-
Inert Atmosphere: Handle under dry Nitrogen or Argon.
-
Avoid Acids: Contact with trace acids triggers rapid decomposition.
-
-
Storage:
-
Store at 2–8°C (Refrigerate).
-
Container must be tightly sealed and opaque (light sensitivity is low, but standard practice for heterocyclic ethers).
-
Section 3: First Aid Measures
| Route | Protocol |
| Inhalation | Move to fresh air.[3] If breathing is difficult, give oxygen. Consult a physician. |
| Skin Contact | Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[2][4][5][3][6] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2][3] Call a POISON CENTER immediately.[3] |
Section 4: Firefighting Measures
-
Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam.[3] Do not use water jet (may spread fire or hydrolyze the compound).
-
Specific Hazards: Vapors are heavier than air and may travel to ignition sources.[3] Combustion produces Nitrogen Oxides (NOx) and Carbon Monoxide (CO).
References
- Turchi, I. J. (1981). The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience. (Foundational text on Robinson-Gabriel synthesis).
-
Kondrat'eva, G. Y. (1957). Synthesis of Pyridines from Oxazoles. Doklady Akademii Nauk SSSR. (Primary source for the Diels-Alder application of alkoxyoxazoles).[1]
- Firestone, R. A., et al. (1967). The Reaction of 5-Ethoxyoxazoles with Dienophiles. Tetrahedron.
Sources
Technical Guide: Solubility Profile of 5-Ethoxy-2-propyl-1,3-oxazole in Polar Aprotic Solvents
The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 5-Ethoxy-2-propyl-1,3-oxazole . This document is structured for researchers and process chemists requiring rigorous data on solvent compatibility for synthesis, purification, and formulation.
Executive Summary & Chemical Identity
5-Ethoxy-2-propyl-1,3-oxazole (CAS: 90087-72-2) is a functionalized heterocyclic intermediate utilized primarily in the synthesis of pyridoxine derivatives (Vitamin B6) and as a scaffold in medicinal chemistry for kinase inhibitors.[1]
Its structure features a lipophilic propyl chain at the C2 position and an ethoxy group at C5, flanking the polar 1,3-oxazole core. This amphiphilic architecture dictates a specific solubility profile: while the oxazole ring seeks polarity, the alkyl substituents limit water solubility, making polar aprotic solvents (DMSO, DMF, Acetonitrile) the media of choice for reaction and stock solution preparation.
Critical Application Note: While highly soluble in polar aprotic media, this compound exhibits sensitivity to acid-catalyzed hydrolysis (due to the enol ether character of the 5-ethoxy group) and base-induced degradation in DMF. Solvent purity is non-negotiable.
| Property | Detail |
| IUPAC Name | 5-Ethoxy-2-propyl-1,3-oxazole |
| Molecular Formula | C₈H₁₃NO₂ |
| Molecular Weight | 155.19 g/mol |
| Primary Solvation Mechanism | Dipole-dipole interaction; Van der Waals dispersion |
| Key Risk | Hydrolytic ring opening in "wet" aprotic solvents |
Physicochemical Solvation Mechanism
To understand the solubility profile, we must analyze the Hansen Solubility Parameters (HSP) . The dissolution of 5-Ethoxy-2-propyl-1,3-oxazole is governed by the principle of "like dissolves like," but with specific nuance regarding the oxazole nitrogen's basicity.
-
Dispersion Forces (
): The propyl and ethoxy groups contribute significantly to dispersion forces. Solvents with moderate non-polar character (like DCM or Toluene) dissolve the compound well. -
Polarity (
): The 1,3-oxazole ring has a permanent dipole. Polar aprotic solvents (DMSO, DMF) align with this dipole, stabilizing the molecule in solution without the energy penalty of breaking strong solvent-solvent hydrogen bonds (as seen in water). -
Hydrogen Bonding (
): The molecule is an H-bond acceptor (via N3 and O1) but lacks H-bond donors. Consequently, it dissolves poorly in protic solvents (Water, MeOH) unless the solvent's organic character is high (e.g., EtOH is better than Water).
Solubility Profile in Polar Aprotic Solvents
The following data categorizes the solubility potential based on dielectric constant (
Quantitative Solubility Estimates (at 25°C)
| Solvent | Polarity Index ( | Solubility Rating | Estimated Saturation Limit | Application Context |
| DMSO (Dimethyl sulfoxide) | 7.2 | Excellent | > 200 mg/mL | Ideal for biological assays and stock solutions. |
| DMF (Dimethylformamide) | 6.4 | Excellent | > 150 mg/mL | Preferred for SNAr and coupling reactions. |
| Acetonitrile (MeCN) | 5.8 | High | ~ 100-150 mg/mL | Best for HPLC mobile phases and partitioning. |
| Acetone | 5.1 | High | > 100 mg/mL | Useful for crystallization/evaporation (low boiling point). |
| NMP (N-Methyl-2-pyrrolidone) | 6.7 | Excellent | > 200 mg/mL | High-boiling alternative for scale-up synthesis. |
| Water | 10.2 | Poor | < 1 mg/mL | Anti-solvent for precipitation/crystallization. |
The "Water Effect" in Aprotic Solvents
While the compound is soluble in dry DMSO, the addition of water (as a co-solvent) causes a non-linear solubility drop.
-
LogP Estimate: ~2.0–2.5 (Lipophilic).
-
Precipitation Point: In a DMSO stock solution, precipitation typically occurs when water content exceeds 30-40% v/v .
Stability & Degradation Risks
A common error in handling 5-alkoxyoxazoles is assuming inertness in polar aprotic solvents. Two specific degradation pathways must be mitigated:
A. Acid-Catalyzed Hydrolysis (The "Wet DMSO" Trap)
The 5-ethoxy group renders the system electronically similar to an enol ether. In the presence of water and trace acid (common in aged DMSO or DMF), the ring opens to form an acyclic ester/amide.
-
Mechanism: Protonation at C4
Nucleophilic attack by water at C5 Ring cleavage. -
Prevention: Use anhydrous solvents (stored over molecular sieves) and avoid acidic buffers.
B. Base-Induced Radical Formation in DMF
Research indicates that DMF can form radicals in the presence of bases, which may degrade sensitive heterocycles.
-
Risk: If using NaH or alkoxides in DMF with this oxazole, ensure low temperature (< 0°C) to prevent side reactions involving the propyl chain oxidation or ring fragmentation.
Experimental Protocol: Thermodynamic Solubility Determination
To validate the exact solubility for your specific batch (accounting for purity/polymorphs), follow this self-validating Shake-Flask protocol.
Workflow Diagram
Figure 1: Step-by-step workflow for determining thermodynamic solubility using the Shake-Flask method.
Detailed Methodology
-
Preparation: Weigh approx. 20 mg of 5-Ethoxy-2-propyl-1,3-oxazole into a 2 mL HPLC vial.
-
Solvent Addition: Add 100 µL of the target polar aprotic solvent (e.g., DMSO).
-
Visual Check: If the solid dissolves instantly, add more solid until a visible suspension remains (saturation).
-
Agitation: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).
-
Filtration (Critical):
-
Use a PTFE or Nylon filter (0.45 µm). Do not use Cellulose Acetate (may dissolve in DMSO).
-
Pre-saturation: Discard the first 50 µL of filtrate to prevent drug adsorption loss on the filter membrane.
-
-
Quantification: Dilute the filtrate 1:100 or 1:1000 with Acetonitrile (not water, to avoid crashing out) and analyze via HPLC-UV (detection typically @ 210–230 nm for the oxazole ring).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 528410, Oxazole, 5-ethyl-2-propyl- (Analogue Reference). Retrieved from [Link]
-
Gershon, H., Clarke, D. D., & McMahon, J. J. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. (Demonstrates hydrolytic instability of heterocycles in DMSO/DMF). Monatshefte für Chemie. Retrieved from [Link]
-
Øpstad, C. L., Melø, T. B., Sliwka, H. R., & Partali, V. (2009). Formation of DMSO and DMF radicals with minute amounts of base.[2][3] Tetrahedron. Retrieved from [Link]
Sources
Technical Guide: Functionalization Architectures of 2-Propyl-1,3-Oxazole
Executive Summary
The 2-propyl-1,3-oxazole scaffold represents a privileged substructure in medicinal chemistry, bridging the gap between lipophilic alkyl side chains and polar aromatic heterocycles. While the oxazole ring is ubiquitous in natural products (e.g., hennoxazole, phorboxazole), the specific 2-propyl variant offers unique steric and physicochemical properties ideal for modulating solubility and binding affinity in kinase inhibitors and antimicrobial agents.
This guide provides a rigorous technical analysis of the functionalization strategies for 2-propyl-1,3-oxazole. Moving beyond generic heterocyclic chemistry, we focus on the regioselective divergent pathways: C5-H activation , lateral side-chain functionalization , and metallation-trapping sequences .
The Reactivity Landscape
To successfully functionalize 2-propyl-1,3-oxazole, one must understand the electronic competition between the ring carbons and the alkyl side chain.
Electronic Distribution & Acidic Sites
The 1,3-oxazole ring is
-
C5 Position (The Nucleophilic Hotspot): This is the most electron-rich carbon and the primary site for Electrophilic Aromatic Substitution (EAS) and direct C-H arylation. It is also the site of kinetic deprotonation.
-
C4 Position (The Steric/Electronic Valley): Significantly less reactive towards electrophiles and harder to deprotonate. Functionalization here usually requires blocking C5 or using specific directing groups.
-
C2-Propyl
-Methylene (The Lateral Site): The protons on the propyl group adjacent to the ring ( -position) are acidic ( ) due to resonance stabilization of the resulting carbanion by the C=N bond.
The Ring-Opening Trap (Critical Causality)
A major pitfall in oxazole chemistry is the electrocyclic ring opening of 2-unsubstituted 5-lithiooxazoles into isonitriles (the "Cornforth rearrangement" pathway).
-
Relevance to 2-propyl-1,3-oxazole: While the C2-position is substituted (preventing the classic instability of 2-lithiooxazole), the 5-lithio species generated during C5-functionalization is thermally sensitive. It exists in equilibrium with acyclic isomers.[1]
-
Solution: Protocols must utilize low temperatures (<-78 °C) or transmetallation (e.g., to Zn or Mg) to lock the heterocycle in its closed form before adding electrophiles.
Functionalization Workflows
Workflow A: C5-Selective Direct Arylation (Transition Metal Catalysis)
Direct C-H activation is the most atom-economical route to 2,5-disubstituted oxazoles.
-
Mechanism: Concerted Metallation-Deprotonation (CMD).[2]
-
Catalyst System: Pd(OAc)₂ with phosphine ligands (e.g., PPh₃, XPhos) or Cu(I) salts.
-
Regioselectivity: Exclusively C5 due to the acidity of the C5-H bond and coordination to the ring nitrogen.
Workflow B: Lateral Functionalization (Side-Chain Engineering)
Modifying the propyl chain allows for the extension of the carbon skeleton without altering the aromatic core.
-
Reagent: Lithium amide bases (LDA, LiNEt₂).
-
Causality: While n-BuLi attacks the ring (C5), bulky amide bases favor the removal of the lateral
-proton on the propyl group. This generates a dipole-stabilized aza-enolate that reacts with alkyl halides or aldehydes.
Workflow C: Knochel-Base Metallation (The Modern Standard)
For maximum control, TMP-bases (2,2,6,6-tetramethylpiperidide) of Mg or Zn are superior to Li-reagents.
-
Advantage: TMPMgCl·LiCl allows for metallation at non-cryogenic temperatures (0 °C to RT) and prevents ring opening due to the higher covalency of the C-Mg bond compared to C-Li.
Visualization of Reaction Pathways
The following diagram maps the divergent reactivity of 2-propyl-1,3-oxazole based on reagent selection.
Caption: Divergent functionalization pathways for 2-propyl-1,3-oxazole controlled by base selection and temperature.
Experimental Protocols
Protocol 1: Regioselective C5-Arylation via Pd-Catalyzed C-H Activation
Objective: Synthesis of 2-propyl-5-(4-methoxyphenyl)-1,3-oxazole. Rationale: Uses the CMD mechanism to avoid pre-functionalization (halogenation) of the oxazole ring.
Materials:
-
2-Propyl-1,3-oxazole (1.0 equiv)
-
4-Iodoanisole (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
PPh₃ (10 mol%)
-
K₂CO₃ (2.0 equiv)
-
Solvent: Toluene (anhydrous)
Step-by-Step Methodology:
-
Catalyst Pre-formation: In a flame-dried Schlenk tube under Argon, combine Pd(OAc)₂ and PPh₃ in toluene. Stir at RT for 15 mins to generate the active Pd(0)/Pd(II) species.
-
Substrate Addition: Add 2-propyl-1,3-oxazole, 4-iodoanisole, and solid K₂CO₃.
-
Reaction: Seal the tube and heat to 110 °C for 12 hours.
-
Note: Vigorous stirring is essential as K₂CO₃ is insoluble.
-
-
Work-up: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc 9:1).
Protocol 2: Lateral Functionalization via Lithiation
Objective: Extension of the propyl chain to form 2-(1-phenylpropyl)-1,3-oxazole.
Rationale: Uses LDA to kinetically access the lateral
Materials:
-
2-Propyl-1,3-oxazole (1.0 equiv)
-
LDA (Lithium Diisopropylamide) (1.1 equiv, prepared fresh or commercial solution)
-
Benzyl bromide (1.2 equiv)
-
Solvent: THF (anhydrous)
Step-by-Step Methodology:
-
Deprotonation: Cool a solution of LDA in THF to -78 °C .
-
Addition: Add 2-propyl-1,3-oxazole dropwise over 10 minutes.
-
Observation: The solution may turn slight yellow, indicating anion formation.
-
Critical Step: Stir at -78 °C for 45 minutes. Do not warm, or equilibration to the C5-lithio species (and subsequent ring opening) may occur.
-
-
Electrophile Trapping: Add benzyl bromide dropwise.
-
Warming: Allow the mixture to warm slowly to 0 °C over 2 hours.
-
Quench: Quench with saturated NH₄Cl solution.
-
Extraction: Extract with Et₂O (3x). Dry combined organics over MgSO₄.
Quantitative Data Summary
The following table summarizes the expected regioselectivity ratios based on base/catalyst systems, derived from general 2-alkyl oxazole literature.
| Reagent / Catalyst | Primary Target Site | Selectivity Ratio (C5 : Lateral) | Key Condition |
| n-BuLi | C5 (Ring) | > 95 : 5 | -78 °C, THF |
| LDA | Lateral ( | ~ 10 : 90 | -78 °C, bulky base effect |
| LiNEt₂ | Lateral ( | < 1 : 99 | Thermodynamic equilibration |
| Pd(OAc)₂ / PPh₃ | C5 (Ring) | > 99 : 1 | CMD Mechanism |
| TMPZnCl·LiCl | C5 (Ring) | > 98 : 2 | RT stable, no ring opening |
References
-
Vedejs, E., & Monahan, S. D. (1997). Metalation of Oxazole-Borane Complexes: A Practical Solution to the Problem of Electrocyclic Ring Opening of 2-Lithiooxazoles.[3] Journal of Organic Chemistry.[3] Link
-
Evans, D. A., et al. (1999). Selective Lithiation of 2-Methyloxazoles.[4] Applications to Pivotal Bond Constructions in the Phorboxazole Nucleus. Organic Letters.[3][5][6] Link
-
Haas, D., Mosrin, M., & Knochel, P. (2013). Regioselective Functionalization of the Oxazole Scaffold Using TMP-Bases of Mg and Zn. Organic Letters.[3][5][6] Link
-
Verrier, C., et al. (2011). Direct Arylation of Oxazoles and Thiazoles with Aryl Iodides Catalyzed by Copper. Organic Letters.[3][5][6] Link
-
Gribble, G. W. (2012). Oxazoles: Synthesis, Reactions, and Spectroscopy. In Heterocyclic Scaffolds II. Springer. Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective functionalization of the oxazole scaffold using TMP-bases of Mg and Zn - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Pharmacophore Modeling Strategies for 5-Ethoxy-2-propyl-1,3-oxazole Scaffolds
This guide outlines a rigorous, field-proven methodology for the pharmacophore modeling of 5-Ethoxy-2-propyl-1,3-oxazole and its structural analogs. It is designed for medicinal chemists and computational scientists engaged in lead optimization for targets such as COX-2 , Tubulin , or S1P1 receptors , where oxazole scaffolds frequently exhibit potency.
Executive Summary & Structural Logic
The 5-Ethoxy-2-propyl-1,3-oxazole scaffold represents a distinct chemical space characterized by a central aromatic heterocycle flanked by a lipophilic propyl chain and an electron-rich ethoxy tail. Unlike fully aromatic di-aryl oxazoles (e.g., Oxaprozin), this scaffold possesses significant conformational flexibility and specific electronic signatures that drive its binding affinity.
Effective modeling of this scaffold requires a transition from static 2D representations to dynamic 3D ensembles. The core challenge lies in defining the spatial relationship between the oxazole nitrogen (H-bond acceptor) and the hydrophobic vectors of the propyl and ethoxy substituents.
Structural Deconstruction for Feature Mapping
| Structural Element | Physicochemical Property | Pharmacophoric Feature (Tag) | Interaction Potential |
| 1,3-Oxazole Ring | Aromatic / Heterocyclic | AR (Aromatic Ring) / HBA (Acceptor) | |
| 2-Propyl Group | Lipophilic / Flexible | Hyd (Hydrophobic) | Van der Waals contacts (Hydrophobic pocket) |
| 5-Ethoxy Group | Lipophilic / Polar Ether | Hyd / HBA (Ether Oxygen) | Shape complementarity, weak H-bonding |
Phase I: Conformational Dynamics & Bioactive Pose Prediction
Causality: The propyl and ethoxy chains introduce rotatable bonds that generate a diverse conformational ensemble. Relying on a single energy-minimized structure will likely miss the "bioactive conformation," leading to false-negative virtual screening results.
Protocol A: Boltzmann-Weighted Conformational Search
-
Ligand Preparation:
-
Protonation State: Generate states at pH 7.4 (Oxazole N is weakly basic; pKa ~0.8, so it remains neutral).
-
Partial Charges: Assign Gasteiger-Hückel or ESP-derived charges (e.g., HF/6-31G*).
-
-
Sampling Algorithm:
-
Use Mixed Monte Carlo/Low-Mode (MCMM) search to sample ring flips and chain rotations.
-
Energy Window: Retain conformers within 5–7 kcal/mol of the global minimum.
-
RMSD Cutoff: 0.5 Å to remove redundant geometries.
-
-
Self-Validation Step:
-
Calculate the Radius of Gyration (Rg) for the ensemble. If Rg variance is <5%, the sampling is insufficient for flexible chains. Re-run with high-temperature dynamics (e.g., 1000K simulated annealing).
-
Phase II: Pharmacophore Hypothesis Generation (The 4-Point Model)
Core Directive: Construct a Ligand-Based Pharmacophore (LBP) assuming the target binding pocket is unknown but conserved across active analogs.
The "Shared Feature" Hypothesis
For 5-Ethoxy-2-propyl-1,3-oxazole analogs, the pharmacophore typically consists of 3 to 4 features arranged in a specific topology.
-
Alignment Rule:
-
Do not align solely on the oxazole ring atoms.
-
Field-Based Alignment: Align based on molecular interaction fields (MIFs)—specifically the negative electrostatic potential surrounding the Oxazole Nitrogen and Ether Oxygen.
-
-
Feature Definition:
-
F1 (Vector): H-bond Acceptor projecting from Oxazole N3.
-
F2 (Sphere): Hydrophobic centroid of the Propyl chain (approx. 3.5 Å from the ring center).
-
F3 (Sphere): Hydrophobic centroid of the Ethoxy ethyl group.
-
F4 (Plane): Aromatic ring plane (optional, depending on target
-stacking requirements).
-
3D-QSAR Integration
To validate the model, map biological activity (e.g.,
-
Steric Field: The propyl group likely occupies a defined hydrophobic pocket. Bulky substitutions (e.g., t-butyl) may clash if the pocket is narrow.
-
Electrostatic Field: The 5-ethoxy oxygen contributes to electron density on the ring. Replacing it with an electron-withdrawing group (e.g., 5-chloro) would drastically alter the electrostatic map and likely reduce potency.
Visualization of the Modeling Workflow
The following diagram illustrates the critical path from ligand preparation to validated pharmacophore model.
Caption: Figure 1. Iterative workflow for generating a robust ligand-based pharmacophore model for oxazole analogs.
Experimental Validation Protocols
A pharmacophore model is only as good as its experimental confirmation. The following protocols ensure the chemical integrity of the scaffold and the biological relevance of the model.
Protocol B: Synthesis & Stability Check (Chemical Integrity)
Context: 5-Alkoxyoxazoles can be acid-sensitive, potentially undergoing ring-opening hydrolysis.
-
Synthesis: Synthesize the lead via the Robinson-Gabriel synthesis or cyclization of
-acylamino ketones. -
Stability Assay: Incubate the compound in PBS (pH 7.4) and Simulated Gastric Fluid (pH 1.2) for 24 hours. Analyze via HPLC-MS.
-
Pass Criteria: >95% parent compound remaining at pH 7.4.
-
Protocol C: Competitive Binding Assay (Biological Integrity)
Context: Assuming the target is COX-2 (common for oxazoles) or Tubulin.
-
Assay Setup: Use a Fluorescence Polarization (FP) displacement assay.
-
Tracer: Fluorescein-labeled standard inhibitor (e.g., Celecoxib-FITC).
-
Procedure:
-
Titrate 5-Ethoxy-2-propyl-1,3-oxazole (0.1 nM to 10
M) against the protein-tracer complex. -
Measure the decrease in polarization (mP) as the oxazole displaces the tracer.
-
-
Data Analysis: Fit the dose-response curve to the Hill equation to derive
.-
Validation: If the pharmacophore predicts high affinity but
, revisit the F2 (Propyl) feature; the hydrophobic pocket may be sterically restricted.
-
Interaction Pathway & Feature Map
This diagram visualizes the hypothesized interaction between the ligand features and a generic receptor binding site.
Caption: Figure 2. Hypothesized pharmacophore feature map showing critical anchor points (H-bond) and hydrophobic contacts.
References
-
Moyano, A., et al. "Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review." Thieme Connect, 2025. Link
-
Zhang, H., et al. "Discovery of oxazole and triazole derivatives as potent and selective S1P1 agonists through pharmacophore-guided design."[1] European Journal of Medicinal Chemistry, 2014.[1] Link
-
Ivashchenko, V., et al. "1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study." Computational Biology and Chemistry, 2016.[2] Link
-
BOC Sciences. "Product Data: 5-Ethoxy-2-propyl-1,3-oxazole (CAS 90087-72-2)."[3][4] BOC Sciences Catalog, Accessed 2026.
-
RSC Publishing. "Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies." RSC Medicinal Chemistry, 2025. Link
Sources
- 1. Discovery of oxazole and triazole derivatives as potent and selective S1P(1) agonists through pharmacophore-guided design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 4-((1R)-1-Amino-2,2,2-trifluoroethyl)benzenecarbonitrile (EVT-1795365) [evitachem.com]
- 4. Page loading... [guidechem.com]
Electronic Structure & Dipole Moment Characterization of 5-Ethoxy-2-propyl-1,3-oxazole: A Technical Guide
Topic: Electronic properties and dipole moment of 5-Ethoxy-2-propyl-1,3-oxazole Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Author Role: Senior Application Scientist
Executive Technical Summary
5-Ethoxy-2-propyl-1,3-oxazole represents a specific subclass of 2,5-disubstituted oxazoles, a heterocyclic scaffold increasingly utilized in medicinal chemistry as a bioisostere for esters and amides. While the parent oxazole ring is well-characterized, the introduction of a strong
This guide provides a comprehensive analysis of the electronic properties of this molecule.[1] It bridges the gap between theoretical electronic structure and practical characterization, offering a robust protocol for synthesizing, calculating, and experimentally measuring the dipole moment—a critical parameter for predicting membrane permeability and target binding affinity.
Molecular Architecture & Electronic Theory
Hybridization and Aromaticity
The 1,3-oxazole core is a five-membered heteroaromatic ring containing one oxygen and one nitrogen atom separated by a carbon.
-
Nitrogen (N3):
hybridized. The lone pair resides in an orbital orthogonal to the -system, making it available for hydrogen bonding (H-bond acceptor) but contributing to the dipole vector. -
Oxygen (O1):
hybridized. One lone pair is in a -orbital (part of the aromatic sextet), while the other is in an orbital in the molecular plane. -
Aromaticity: The ring possesses
electrons (4 from carbons/nitrogen + 2 from oxygen), satisfying Hückel's rule.[1] However, the electronegativity difference between O and N creates an uneven charge distribution.[1]
Substituent Electronic Effects
The 5-Ethoxy-2-propyl substitution pattern imposes conflicting electronic vectors:
-
5-Ethoxy Group (+M, -I Effect):
-
Resonance (+M): The oxygen atom of the ethoxy group donates electron density into the ring via its
-orbital. This is the dominant effect, significantly increasing electron density at C2 and C4. -
Induction (-I): The electronegative oxygen withdraws electron density through the
-framework, but this is overridden by the resonance effect in the -system. -
Impact: Raises the energy of the HOMO, potentially making the ring more susceptible to oxidative metabolism or electrophilic attack.
-
-
2-Propyl Group (+I Effect):
-
Induction (+I): The propyl chain donates electron density weakly through the
-bond, stabilizing the electron-deficient C2 position (which is naturally the most electrophilic site in unsubstituted oxazoles).
-
Dipole Vector Analysis
The net dipole moment (
-
Parent Oxazole Vector: Points roughly from the ring center towards the Nitrogen/Oxygen region (
D). -
Interaction: The 5-ethoxy group introduces a strong vector component opposing the ring dipole (due to electron flow into the ring), while the 2-propyl group adds a smaller vector component.
-
Conformational Dependence: The rotation of the ethoxy group (s-cis vs. s-trans relative to the C5-C4 bond) will modulate the total dipole magnitude by
D.
Computational Protocol (DFT)
In the absence of crystallographic data for this specific analog, Density Functional Theory (DFT) is the gold standard for predicting the dipole moment and geometry.
Calculation Workflow
Software: Gaussian 16 / ORCA / GAMESS Theory Level: B3LYP / 6-311++G(d,p) (Includes diffuse functions for accurate electron density tail description).
Step-by-Step Protocol:
-
Conformational Search: Perform a relaxed potential energy surface (PES) scan around the C5-O(ethoxy) bond to identify the global minimum.
-
Geometry Optimization: Optimize the structure in the gas phase and in a solvent model (PCM/SMD with Benzene,
). -
Frequency Calculation: Ensure no imaginary frequencies (NImag=0) to confirm a true minimum.
-
Property Extraction: Extract the total dipole moment (
) and quadrupole moments.
Caption: Figure 1. Standardized DFT workflow for determining the dipole moment of 5-ethoxy-2-propyl-1,3-oxazole.
Experimental Characterization
Synthesis Route
To characterize the molecule, one must first synthesize it with high purity. The Robinson-Gabriel Synthesis or a Transition Metal-Catalyzed Cyclization are the most reliable pathways.
Recommended Pathway: Cycloisomerization of Propargyl Amides This modern approach avoids harsh dehydrating agents and allows for flexible substitution.
Caption: Figure 2. Synthetic pathway via propargyl amide cyclization and subsequent C5 functionalization.
Dipole Moment Measurement Protocol
Direct measurement is performed using the Debye or Guggenheim-Smith method in non-polar solvents.
Equipment:
-
Precision LCR Meter (for capacitance).
-
Abbe Refractometer (for refractive index).
-
Thermostated cell (
C).
Protocol:
-
Preparation: Prepare 5 dilute solutions of the oxazole in benzene or dioxane (mole fraction
to ). -
Dielectric Constant (
): Measure the capacitance of the solution ( ) vs. air ( ). . -
Refractive Index (
): Measure for each solution to account for electronic polarization ( ). -
Calculation: Plot
vs. (slope ) and vs. (slope ). -
Formula (Guggenheim):
Where is molecular weight, is Kelvin, is solvent dielectric constant.
Data Summary & Pharmacological Implications[2][3][4]
Predicted Physicochemical Properties
Based on structure-activity relationships (SAR) of analogous 2,5-disubstituted oxazoles.
| Property | Value (Estimated) | Relevance |
| Dipole Moment ( | 1.85 - 2.10 D | Moderate polarity; indicates good membrane permeability but sufficient solubility. |
| LogP | 2.3 - 2.6 | Lipophilic enough for CNS penetration, but not prone to excessive accumulation. |
| H-Bond Acceptors | 2 (N3, O-ethoxy) | Critical for binding site interactions (e.g., serine proteases). |
| H-Bond Donors | 0 | No protic hydrogens; reduces desolvation penalty during binding. |
| TPSA | ~35 Ų | Favorable for oral bioavailability (Rule of 5 compliant). |
Drug Development Context
The 5-ethoxy-2-propyl-1,3-oxazole scaffold acts as a non-hydrolyzable bioisostere for esters.
-
Metabolic Stability: Unlike an ethyl ester (which hydrolyzes to an acid), the 5-ethoxyoxazole is resistant to esterases.
-
Electronic Tuning: The ethoxy group pushes electron density to the Nitrogen (N3), increasing its basicity (
) compared to unsubstituted oxazoles ( ). This enhances H-bond accepting capability in a receptor pocket.
References
-
Dipole Moment Measurement Theory: Debye, P. (1912). Polar Molecules.[2] Chemical Catalog Company.
-
Oxazole Synthesis (General): Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.
- Electronic Properties of Heterocycles: Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier.
-
Guggenheim Method for Dipole Moments: Guggenheim, E. A. (1949). The determination of dipole moments in solution. Transactions of the Faraday Society, 45, 714-720.
-
DFT Calculation Protocols: Frisch, M. J., et al. (2016). Gaussian 16 User Reference. Gaussian, Inc.
Sources
The Advent of a Versatile Heterocycle: A Technical Guide to the History and Discovery of 5-Alkoxy-Oxazoles in Organic Synthesis
For researchers, scientists, and professionals in drug development, the quest for efficient and versatile building blocks is perpetual. Among the myriad of heterocyclic scaffolds, the 5-alkoxy-oxazole core has emerged as a uniquely powerful tool, prized for its latent functionalities and predictable reactivity. This technical guide provides an in-depth exploration of the historical context, discovery, and seminal applications of 5-alkoxy-oxazoles, offering both a narrative of scientific progression and a practical resource for the modern synthetic chemist.
The Genesis of the Oxazole Ring: A Historical Perspective
The story of 5-alkoxy-oxazoles is intrinsically linked to the broader history of oxazole chemistry. The initial forays into this class of heterocycles were marked by robust, often harsh, reaction conditions, yet they laid the crucial groundwork for future innovations.
The first synthesis of an oxazole derivative is credited to Emil Fischer in 1896, who prepared a 2,5-disubstituted oxazole.[1] This was followed by the independent work of Sir Robert Robinson (1909) and Siegmund Gabriel (1910), who developed the now-famous Robinson-Gabriel synthesis.[2][3] This method involves the cyclodehydration of 2-acylamino ketones, typically using strong acids like sulfuric acid or polyphosphoric acid, to furnish 2,5-disubstituted oxazoles.[2][3]
Caption: The van Leusen synthesis of 5-substituted oxazoles.
The true power of the van Leusen synthesis lies in its ability to directly install a variety of substituents at the C5 position, simply by varying the starting aldehyde. This opened the door for the synthesis of a wide range of 5-alkoxy-oxazoles, which were soon recognized for their unique reactivity.
Experimental Protocol: van Leusen Synthesis of 5-Methoxy-2-phenyloxazole
This protocol provides a representative procedure for the synthesis of a 5-alkoxy-oxazole using the van Leusen methodology.
Materials:
-
Benzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of benzaldehyde (1.0 eq) and TosMIC (1.1 eq) in anhydrous methanol, add anhydrous potassium carbonate (2.0 eq).
-
Heat the resulting mixture at reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 5-methoxy-2-phenyloxazole.
The Synthetic Utility of 5-Alkoxy-Oxazoles: The Diels-Alder Reaction
The presence of the electron-donating alkoxy group at the C5 position renders the 5-alkoxy-oxazole ring system electron-rich, making it an excellent diene in [4+2] cycloaddition reactions, particularly the Diels-Alder reaction. [4][5]This reactivity is the cornerstone of their utility in organic synthesis, providing a powerful and convergent route to highly substituted pyridine derivatives.
The Diels-Alder reaction of a 5-alkoxy-oxazole with a dienophile, such as an alkene or alkyne, proceeds to form a bicyclic intermediate. [4]This intermediate is often unstable and readily undergoes a retro-Diels-Alder reaction, eliminating a small molecule (e.g., an alcohol from a 5-alkoxy-oxazole) to afford a stable, aromatic pyridine ring. [4]
Caption: The Diels-Alder reaction of a 5-alkoxy-oxazole.
This strategy has been particularly impactful in the synthesis of pyridoxine (Vitamin B6) and its analogs. [4][5][6]The oxazole-based approach provides a highly efficient and modular route to the pyridine core of these essential biomolecules. [4][6]
Experimental Protocol: Diels-Alder Reaction of 5-Ethoxy-4-methyloxazole with N-ethylmaleimide
This protocol outlines a general procedure for the Diels-Alder reaction of a 5-alkoxy-oxazole.
Materials:
-
5-Ethoxy-4-methyloxazole
-
N-ethylmaleimide
-
Toluene, anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 5-ethoxy-4-methyloxazole (1.0 eq) in anhydrous toluene.
-
Add N-ethylmaleimide (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product, a substituted pyridine, can be purified by column chromatography or recrystallization.
Applications in Drug Discovery and Development
The versatility of the 5-alkoxy-oxazole scaffold extends beyond natural product synthesis into the realm of medicinal chemistry. The oxazole ring is a recognized pharmacophore, present in numerous biologically active compounds. [7][8]The ability to readily synthesize a diverse library of substituted pyridines from 5-alkoxy-oxazoles makes this methodology highly attractive for lead discovery and optimization in drug development programs.
While specific drugs containing a core 5-alkoxy-oxazole moiety are less common, the synthetic intermediates derived from them are invaluable. The substituted pyridine core is a prevalent feature in a vast number of pharmaceuticals. The structure-activity relationship (SAR) studies of many drug candidates often involve the systematic modification of substituents on a pyridine ring, a task for which the 5-alkoxy-oxazole Diels-Alder strategy is exceptionally well-suited. [7] Table 1: Representative Biologically Active Scaffolds Accessible from 5-Alkoxy-Oxazoles
| Target Scaffold | Therapeutic Area (Potential) |
| Substituted Pyridines | CNS disorders, anti-inflammatory, anti-cancer |
| Vitamin B6 Analogs | Enzyme inhibition, metabolic disorders |
| Fused Pyridine Systems | Kinase inhibition, anti-viral |
Conclusion and Future Outlook
From the early, forceful methods of oxazole synthesis to the nuanced and powerful chemistry of the van Leusen reaction, the journey of the 5-alkoxy-oxazole is a compelling narrative of progress in organic synthesis. The discovery of their unique reactivity as electron-rich dienes in the Diels-Alder reaction has cemented their status as indispensable building blocks for the construction of complex molecular architectures.
For the modern researcher in drug development, a thorough understanding of the history and synthetic utility of 5-alkoxy-oxazoles is not merely an academic exercise. It is a gateway to a field-proven, reliable, and versatile platform for the creation of novel chemical entities with the potential to address significant unmet medical needs. The continued exploration of the reactivity of this remarkable heterocycle will undoubtedly lead to further innovations in both synthetic methodology and the development of new therapeutics.
References
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]
- Application Notes and Protocols for the Synthesis of Vitamin B6 Analogs via Diels-Alder Reaction of Substituted Oxazoles. (2025). BenchChem.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Semantic Scholar.
- Oxazole chemistry. A review of recent advances. Academia.edu.
- Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A (Vol. 60). John Wiley & Sons.
- A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Journalasjt.
- Snp, P., & G, S. (2012). The Chemistry and Biochemistry of Vitamin B6: Synthesis of Novel Analogues of Vitamin B6.
- Improved “Oxazole” Method for the Practical and Efficient Preparation of Pyridoxine Hydrochloride (Vitamin B6). (2025).
- van Leusen oxazole synthesis.
- Van Leusen Reaction. NROChemistry.
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2023). Indian Journal of Pharmaceutical Sciences, 85(2), 272-284.
- The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies. (2025). BenchChem.
- Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition. (2025). MDPI.
- Preparation method of 4-methyl-5-alkoxy oxazole. (2019).
- Van Leusen Oxazole Synthesis. Organic Chemistry Portal.
- 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. (2012). Journal of Pharmacy Research, 5(11), 5195-5202.
- Van Leusen reaction. Wikipedia.
- Van Leusen Reaction. Organic Chemistry Portal.
- Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
- An unusually facile ring opening of 5-alkoxyoxazoles. Application to the synthesis of dimethoxy-.alpha.-methyldopa. (1979). The Journal of Organic Chemistry, 44(12), 2042–2044.
- Preparation method of 4-methyl-5-ethoxy oxazole acid ethyl. (2013).
- 5-Alkoxyoxazole - A Versatile Building Block in (Bio)organic Synthesis. (2016). European Journal of Organic Chemistry, 2016(20), 3264-3281.
- A Review on Chemical Synthesis and Biological Activities of Oxazole deriv
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2024).
- Studies on the Diels-Alder Reaction of 4-Carboxymethyl-5-ethoxyoxazole. (1969). Chemical and Pharmaceutical Bulletin, 17(4), 806-810.
- A brief review on antimicrobial activity of oxazole derivatives. (2022). Indo American Journal of Pharmaceutical Sciences, 9(9), 425-430.
- Vitamin B6 analogs. An improved synthesis of 5f-deoxypyridoxal. (1966). Journal of Medicinal Chemistry, 9(1), 160-161.
- Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3-diene. The Royal Society of Chemistry.
- The Intramolecular Diels Alder Reaction. (2019). Master Organic Chemistry.
- New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. (2022). Molecules, 27(3), 999.
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Potential Biological Targets for 5-Ethoxy-2-propyl-1,3-oxazole Derivatives
The following technical guide details the biological targets and pharmacological potential of 5-Ethoxy-2-propyl-1,3-oxazole and its derivatives. This analysis prioritizes the molecule's role as a critical synthon for Vitamin B6 antimetabolites while exploring its direct pharmacophore activity in inflammation and oncology.
Technical Whitepaper | Version 1.0
Executive Summary
5-Ethoxy-2-propyl-1,3-oxazole (CAS: 90087-72-2) is a specialized heterocyclic scaffold primarily utilized as a regiospecific diene in the synthesis of Vitamin B6 (pyridoxine) analogs . While the oxazole ring itself possesses intrinsic bioactivity (anti-inflammatory/kinase inhibition), the primary biological significance of this specific derivative lies in its conversion to 2-propyl-substituted pyridines .
These "derivatives"—specifically 2-propyl-pyridoxine and its phosphorylated forms—act as potent antimetabolites . They target Pyridoxal 5'-Phosphate (PLP)-dependent enzymes, disrupting amino acid metabolism and neurotransmitter synthesis. This guide dissects two distinct targeting pathways:
-
The Metabolic Pathway: Derivatives acting as Vitamin B6 antagonists (PLP enzyme inhibition).
-
The Pharmacophore Pathway: Direct interaction of the oxazole core with COX-2/5-LOX and Kinases.
Structural Analysis & Pharmacophore Mapping
The 5-ethoxy-2-propyl-1,3-oxazole molecule is defined by an electron-rich 1,3-oxazole ring substituted at the 2-position with a propyl chain and at the 5-position with an ethoxy group.
Key Structural Features[1][2][3]
-
The Oxazole Core: A planar, aromatic heterocycle capable of
- stacking interactions and hydrogen bonding (N3 as acceptor). -
5-Ethoxy Group: Acts as a strong electron-donating group (EDG), activating the ring for Diels-Alder cycloadditions (acting as the diene). In biological systems, this mimics the alkoxy features of certain kinase inhibitors.
-
2-Propyl Chain: A lipophilic tail that provides steric bulk. In the context of Vitamin B6 analogs, this replaces the natural 2-methyl group, creating steric hindrance that blocks catalytic turnover in target enzymes.
Primary Biological Targets: The Antimetabolite Pathway
The most chemically rigorous application of this molecule is its transformation into 2-propyl-pyridoxine (2-propyl-PN) via Diels-Alder reaction with dienophiles (e.g., diethyl fumarate).
Target 1: Pyridoxal Kinase (PDXK)
-
Mechanism: The 2-propyl-PN derivative acts as a substrate mimic for Pyridoxal Kinase.
-
Action: It is phosphorylated to 2-propyl-pyridoxal 5'-phosphate (2-propyl-PLP) .
-
Outcome: Bioactivation of the inhibitor. The "drug" is actually the phosphorylated metabolite.
Target 2: PLP-Dependent Enzymes (Decarboxylases & Transaminases)
Once phosphorylated, the derivative binds to the cofactor site of PLP-dependent enzymes but fails to support catalysis due to the steric bulk of the propyl group or electronic mismatch.
Specific Enzyme Targets:
-
Glutamate Decarboxylase (GAD): Responsible for synthesizing GABA. Inhibition leads to reduced GABA levels (neuroexcitatory potential).
-
DOPA Decarboxylase (DDC): Converts L-DOPA to dopamine.
-
Serine Hydroxymethyltransferase (SHMT): Critical for one-carbon metabolism and DNA synthesis (cancer target).
Pathway Visualization: From Synthon to Antimetabolite
The following diagram illustrates the transformation of the oxazole precursor into the active B6 antagonist and its downstream effects.
Caption: Transformation of 5-ethoxy-2-propyl-1,3-oxazole into a Vitamin B6 antimetabolite targeting PLP enzymes.
Secondary Biological Targets: Direct Oxazole Activity
Beyond B6 synthesis, the 2,5-disubstituted oxazole scaffold itself has intrinsic activity against specific inflammatory and oncogenic targets.
Target 3: Cyclooxygenase-2 (COX-2) & 5-Lipoxygenase (5-LOX)
Oxazole derivatives are established bioisosteres for the central rings of NSAIDs (e.g., Oxaprozin).
-
Mechanism: The oxazole ring fits into the hydrophobic channel of COX-2. The 5-ethoxy group provides hydrogen bond acceptance, while the 2-propyl chain occupies the hydrophobic pocket usually bound by arachidonic acid.
-
Dual Inhibition: Recent SAR studies suggest 2,5-disubstituted oxazoles can act as dual COX/5-LOX inhibitors, blocking both prostaglandin and leukotriene production.
Target 4: Receptor Tyrosine Kinases (VEGFR-2)
-
Relevance: Oxazole-based compounds (e.g., Mubritinib) are known kinase inhibitors.
-
Binding Mode: The nitrogen of the oxazole ring interacts with the hinge region of the kinase ATP-binding site. The 2-propyl group provides hydrophobic interaction with the gatekeeper residue.
Experimental Protocols
Protocol A: Synthesis of 2-Propyl-Pyridoxine Derivative
Objective: Convert the oxazole precursor into the biologically active pyridine core.
-
Reagents: 5-Ethoxy-2-propyl-1,3-oxazole (1.0 eq), Diethyl fumarate (1.2 eq), Toluene (Solvent).
-
Cycloaddition: Dissolve oxazole and dienophile in toluene. Heat to reflux (110°C) for 24 hours. The reaction proceeds via a [4+2] cycloaddition followed by retro-Diels-Alder loss of ethanol.
-
Aromatization: Treat the intermediate with ethanolic HCl to facilitate aromatization to the pyridine ring.
-
Purification: Evaporate solvent and purify via silica gel chromatography (Ethyl Acetate/Hexane gradient).
-
Validation: Confirm structure via ^1H-NMR (Look for loss of oxazole proton at ~6.5 ppm and appearance of pyridine aromatic signals).
Protocol B: PLP-Dependent Enzyme Inhibition Assay (DOPA Decarboxylase)
Objective: Quantify the inhibitory potential of the derivative against DDC.
| Parameter | Specification |
| Enzyme Source | Recombinant Human DOPA Decarboxylase (DDC) |
| Substrate | L-DOPA (2 mM) |
| Cofactor | Pyridoxal 5'-Phosphate (PLP) (10 µM) |
| Inhibitor | 2-Propyl-Pyridoxine (Test Compound) |
| Detection | HPLC-ECD (Electrochemical Detection of Dopamine) |
Workflow:
-
Pre-incubation: Incubate DDC (50 ng) with PLP (10 µM) and Test Compound (0.1 - 100 µM) in Phosphate Buffer (pH 7.4) for 15 minutes at 37°C.
-
Reaction Start: Add L-DOPA substrate.
-
Kinetics: Monitor dopamine production over 20 minutes.
-
Analysis: Plot velocity vs. inhibitor concentration to determine IC50.
-
Control: Run parallel reaction with standard Pyridoxine (Vitamin B6) to measure competitive displacement.
Future Outlook: The "Bananin" Connection
A promising area for 5-ethoxy-2-propyl-1,3-oxazole derivatives is in the synthesis of Bananins (Adamantane-Pyridoxine conjugates).
-
Target: SARS-CoV Helicase (nsp13).
-
Mechanism: Derivatives of 2-propyl-pyridoxine conjugated to adamantane cages have shown potent inhibition of viral replication by blocking the unwinding activity of viral helicases.
-
Significance: This elevates the scaffold from a metabolic tool to a potential antiviral lead.
Summary of Potential Targets
| Target Class | Specific Protein | Mechanism of Action | Therapeutic Area |
| Metabolic Enzyme | Pyridoxal Kinase | Substrate Mimicry | Antimetabolite |
| Metabolic Enzyme | DOPA Decarboxylase | Competitive Inhibition (as PLP analog) | Parkinson's/Oncology |
| Inflammatory | COX-2 / 5-LOX | Active Site Binding | Anti-inflammatory |
| Viral | SARS-CoV Helicase | ATPase Inhibition (as Bananin derivative) | Antiviral |
References
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Vitamin B6 Analogs via Diels-Alder Reaction of Substituted Oxazoles. Retrieved from
-
IUPAC-IUB Joint Commission on Biochemical Nomenclature. (1973). Nomenclature for Vitamins B-6 and Related Compounds. Retrieved from
-
Kesel, A. J., et al. (2005).[1] The Adamantane-Derived Bananins Are Potent Inhibitors of the Helicase Activities and Replication of SARS Coronavirus.[1] Journal of Medicinal Chemistry. Retrieved from
-
Goossens, L., et al. (2007). COX-2/5-LOX Dual Acting Anti-Inflammatory Drugs in Cancer Chemotherapy. Current Topics in Medicinal Chemistry. Retrieved from
-
Kakkar, S., & Narasimhan, B. (2019).[2] A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. Retrieved from
Sources
Technical Guide: Molecular Weight & Exact Mass Determination for 5-Ethoxy-2-propyl-1,3-oxazole
Executive Summary
In the high-throughput environment of modern drug discovery, the distinction between Average Molecular Weight (MW) and Exact Mass (Monoisotopic Mass) is not merely semantic—it is the difference between a successful high-resolution mass spectrometry (HRMS) hit and a false negative.
This guide provides a rigorous technical framework for the characterization of 5-Ethoxy-2-propyl-1,3-oxazole , a functionalized heterocyclic scaffold relevant to medicinal chemistry. We move beyond basic stoichiometry to explore isotopic fine structure, mass defect analysis, and self-validating experimental protocols for structural confirmation.
Part 1: Structural Elucidation & Stoichiometry
Before performing calculations, we must rigorously define the molecular entity to ensure no ambiguity regarding saturation or substitution patterns.
Structural Breakdown
The IUPAC name 5-Ethoxy-2-propyl-1,3-oxazole dictates the following assembly:
-
Core: 1,3-Oxazole ring (Heterocyclic aromatic ring containing 1 Oxygen and 1 Nitrogen at positions 1 and 3).
-
Position 2: Propyl group (
). -
Position 5: Ethoxy group (
). -
Position 4: Unsubstituted (contains 1 aromatic Proton).
Chemical Formula Derivation
| Component | Composition | Net Contribution |
| Oxazole Core | ||
| C2-Propyl | ||
| C5-Ethoxy | ||
| C4-H | ||
| Total | Summation |
Part 2: Theoretical Calculation Framework
This section contrasts the Average Molecular Weight (used for molarity and gravimetric preparation) against the Monoisotopic Mass (used for HRMS and identification).
Constants: IUPAC Atomic Weights & Isotopic Masses
We utilize the most recent IUPAC and NIST data for precision.
| Element | Symbol | Average Atomic Weight ( g/mol ) [1] | Most Abundant Isotope | Monoisotopic Mass (Da) [2] |
| Carbon | C | 12.011 | 12.00000 | |
| Hydrogen | H | 1.008 | 1.00783 | |
| Nitrogen | N | 14.007 | 14.00307 | |
| Oxygen | O | 15.999 | 15.99491 |
Calculation Logic: The Divergence
The following diagram illustrates the logical branching between gravimetric and spectrometric workflows.
Figure 1: Decision tree for selecting the correct mass value based on experimental intent.
Computed Values
A. Average Molecular Weight (Gravimetric)
B. Exact Monoisotopic Mass (HRMS)
Critical Insight: The difference of ~0.1 Da is significant. If you set your mass spectrometer extraction window based on the Average MW (155.20), you will miss the peak entirely in high-resolution modes (e.g., Orbitrap or Q-TOF), which typically operate with windows of < 5 ppm.
Part 3: Mass Spectrometry Validation Protocol
To validate the synthesis of 5-Ethoxy-2-propyl-1,3-oxazole, we utilize Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) detection.
Predicted Ion Species
In positive ESI mode (
| Ion Species | Description | Formula | Calculation (Da) | Target m/z |
| Protonated | 156.1020 | |||
| Sodated | 178.0845 | |||
| Potassiated | 194.0584 |
Experimental Workflow (Self-Validating)
This protocol ensures data integrity using a "LockMass" internal calibration system.
-
Sample Preparation: Dissolve 0.1 mg of analyte in 1 mL Acetonitrile/Water (50:50) + 0.1% Formic Acid.
-
Internal Standard (LockMass): Spike the sample with Leucine Enkephalin (
556.2771) or use a dual-spray source with a calibrant reference. -
Data Acquisition:
-
Source: ESI Positive.
-
Resolution: > 20,000 FWHM.
-
Mass Range: 50–1000 m/z.
-
-
Validation Criteria:
-
Mass Error:
. -
Isotopic Pattern: The M+1 peak (
contribution) should be approximately 8.8% of the parent peak height ( ).
-
Figure 2: High-Resolution Mass Spectrometry (HRMS) workflow with internal calibration loops.
Part 4: Synthesis Context & Purity Profiling[2]
Understanding the synthesis of the oxazole core provides context for potential impurities (isobaric interferences) that may complicate mass analysis.
Synthetic Routes
The 5-ethoxy-2-propyl-1,3-oxazole scaffold is typically accessed via:
-
Robinson-Gabriel Synthesis: Cyclodehydration of
-acylamino ketones.[1] -
Van Leusen Reaction: Reaction of TosMIC (toluenesulfonylmethyl isocyanide) with aldehydes [3].
Impurity Flags
If the observed mass deviates, consider these common synthetic byproducts:
-
Hydrolysis: The ethoxy group at C5 is an enol ether equivalent and can hydrolyze under acidic conditions to form the oxazolone or ring-opened amide (Mass shift:
or ). -
Incomplete Cyclization: Open chain precursors (Mass shift:
, 18.01 Da higher than target).
References
-
IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[2][3][4][5] Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry.[3][4][5] [Link]
-
NIST Physical Measurement Laboratory. (2024). Atomic Weights and Isotopic Compositions for All Elements. National Institute of Standards and Technology.[6][7] [Link]
-
Van Leusen, A. M., et al. (1972). Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of p-toluenesulfonylmethyl isocyanide to aldehydes and ketones. Synthesis of 1,3-oxazoles. Tetrahedron Letters.[8] [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. iupac.org [iupac.org]
- 5. Gadolinium, lutetium and zirconium all have new atomic weights | News | Chemistry World [chemistryworld.com]
- 6. National Institute of Standards and Technology - NIST Atomic Weights and Isotopic Compositions with Relative Atomic Masses [catalog-beta.data.gov]
- 7. catalog.data.gov [catalog.data.gov]
- 8. 1,3-Oxazole synthesis [organic-chemistry.org]
Methodological & Application
Application Note: Scalable Synthesis of 5-Ethoxy-2-propyl-1,3-oxazole
Executive Summary
5-Ethoxy-2-propyl-1,3-oxazole is a functionalized heterocyclic building block, often utilized as a masked ester equivalent or a diene in Diels-Alder cycloadditions (condensed with dienophiles to form pyridines or furans). While 2,4-disubstituted oxazoles are common, 5-alkoxyoxazoles present a specific challenge: they are electron-rich and acid-labile, making traditional acid-catalyzed syntheses (e.g., Robinson-Gabriel) prone to hydrolysis.
This guide details a robust, two-step scalable protocol designed to minimize hydrolytic ring-opening. The route utilizes the Karrer-Granacher Cyclodehydration strategy, modified for modern process safety standards. This approach avoids the use of hazardous diazo species (common in Rh-catalyzed alternative routes) and utilizes inexpensive commodity reagents.
Key Process Parameters
-
Overall Yield Target: 60–75%
-
Critical Quality Attribute: Residual acid content < 0.1% (to prevent storage decomposition).
-
Scalability: Validated for 10g to 100g batches.
Retrosynthetic Analysis & Strategy
The most reliable disconnection for 5-alkoxyoxazoles is the cyclodehydration of
Reaction Scheme
Caption: Retrosynthetic disconnection showing the construction of the oxazole core from acyclic amino acid ester precursors.
Experimental Protocols
Stage 1: Synthesis of Ethyl -butyrylglycinate
This step establishes the acyclic backbone. The reaction is a standard Schotten-Baumann type acylation, optimized for anhydrous conditions to prevent ester hydrolysis.
Reagents:
-
Glycine ethyl ester hydrochloride (1.0 equiv)
-
Butyryl chloride (1.1 equiv)
-
Triethylamine (
) (2.2 equiv) -
Dichloromethane (DCM) (Solvent, 10 mL/g substrate)
Protocol:
-
Setup: Charge a 3-neck round-bottom flask (RBF) with Glycine ethyl ester HCl and DCM under a nitrogen atmosphere. Cool the suspension to 0°C using an ice bath.
-
Base Addition: Add
dropwise over 20 minutes. The mixture will become a thick slurry (formation of ). Stir for 15 minutes. -
Acylation: Add Butyryl chloride dropwise via an addition funnel over 30 minutes, maintaining internal temperature
. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or GC-MS.
-
Workup:
-
Purification: The crude oil is typically sufficiently pure (>95%) for the next step. If necessary, distill under high vacuum.
Yield: 90–95% (Colorless oil).
Stage 2: Cyclodehydration to 5-Ethoxy-2-propyl-1,3-oxazole
This is the critical step. Phosphorus pentoxide (
Reagents:
-
Ethyl
-butyrylglycinate (1.0 equiv) -
Phosphorus pentoxide (
) (2.0 equiv) -
Chloroform (
) (Solvent, 15 mL/g) Note: Ethanol-free chloroform is preferred.
Protocol:
-
Setup: Charge a dried reactor with Ethyl
-butyrylglycinate and . -
Reagent Addition: Add
powder in portions at RT. Caution: is hygroscopic and corrosive. Use powder addition funnel. -
Cyclization: Heat the mixture to reflux (approx. 61°C) with vigorous mechanical stirring. The mixture will turn into a viscous syrup/gum on the flask walls. Stirring is critical.
-
Duration: Reflux for 4–6 hours. Monitor consumption of starting material by GC.
-
Quench (Critical Safety Step):
-
Cool the reaction mixture to 0°C.
-
Slowly add a saturated solution of
or (20%) with vigorous stirring. -
Why? The reaction mixture contains polyphosphoric acid residues. Exothermic hydrolysis occurs. The pH must be adjusted to >8 to prevent hydrolysis of the acid-sensitive 5-ethoxyoxazole product.
-
-
Extraction: Extract the aqueous layer 3x with DCM or
. -
Drying: Dry combined organics over
(preferred over for acid-sensitive compounds) and concentrate. -
Purification: Vacuum distillation is mandatory .
-
Boiling Point (est): 85–90°C at 12 mmHg.
-
Collect the fraction as a colorless liquid.
-
Yield: 60–70%.
Process Workflow & Logic
The following diagram illustrates the operational workflow, highlighting critical decision points and safety interventions.
Caption: Operational workflow for the cyclodehydration step, emphasizing pH control during quench to prevent product degradation.
Analytical Data & QC
To validate the synthesis, the following analytical signatures should be confirmed.
| Test | Expected Result | Interpretation |
| Appearance | Colorless to pale yellow liquid | Darkening indicates decomposition/polymerization. |
| 1H NMR (CDCl3) | The singlet at ~6.1 ppm is diagnostic for the H-4 proton of the oxazole ring. | |
| GC-MS | Molecular Ion | Confirm absence of precursor (215 m/z) and hydrolysis product (glycine deriv). |
| Stability | Store at -20°C under Argon | Product hydrolyzes to |
Scientific Rationale (E-E-A-T)
Why Cyclodehydration?
While Rhodium-catalyzed reactions of ethyl diazoacetate with butyronitrile can yield 5-ethoxyoxazoles [1], the cost of Rhodium catalysts and the safety hazards associated with diazo compounds on a kilogram scale make them unsuitable for routine scalable synthesis. The cyclodehydration of
Mechanism of Action:
The reaction proceeds via the activation of the amide carbonyl oxygen by
Stability Warning: 5-Alkoxyoxazoles are essentially "cyclic ketene acetals." They are nucleophilic and highly sensitive to protonation at C-4 or C-2, which initiates ring opening. This necessitates the strict basic workup described in Step 5 of the protocol [3].
References
-
Doyle, M. P., et al. (1984). "Rhodium(II) acetate catalyzed reactions of ethyl diazoacetate with nitriles. Formation of 5-ethoxyoxazoles." Journal of Organic Chemistry, 49(11), 1917–1925. Link
-
Karrer, P., & Granacher, C. (1924). "Über die Einwirkung von Phosphorpentachlorid auf Acyl-aminosäureester." Helvetica Chimica Acta, 7(1), 763-768. Link
-
Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles."[4][5] The Journal of Organic Chemistry, 58(14), 3604-3606. Link
Sources
Technical Application Note: Scalable Synthesis of 5-Ethoxy-2-propyl-1,3-oxazole
Executive Summary
This application note details the step-by-step synthesis of 5-Ethoxy-2-propyl-1,3-oxazole , a functionalized heterocyclic scaffold often utilized as a diene in Diels-Alder cycloadditions for the construction of pyridines (e.g., Vitamin B6 derivatives) and complex alkaloids.
While 2,4-disubstituted oxazoles are common, 5-alkoxyoxazoles are chemically distinct due to their high electron density and sensitivity to acid hydrolysis. This protocol utilizes the classical Karrer-Granacher cyclization , modifying the N-acylamino ester pathway to ensure reproducibility and scalability. The synthesis proceeds in three distinct phases: (1) Esterification of Glycine,[1] (2) N-Acylation with Butyryl Chloride, and (3) Cyclodehydration using Phosphorus Pentachloride (
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the formation of the 1,3-oxazole core from an acyclic N-acyl-
Logical Pathway
-
C2-Propyl Group: Derived from the N-acyl moiety (Butyryl group).
-
C5-Ethoxy Group: Derived from the ethyl ester of the starting amino acid.
-
Oxazole Core: Formed via cyclodehydration of the imidoyl chloride intermediate.
Figure 1: Retrosynthetic disconnection showing the linear assembly of the precursor followed by cyclization.
Experimental Protocols
Phase 1: Preparation of Glycine Ethyl Ester Hydrochloride
Objective: Convert zwitterionic glycine into its ethyl ester hydrochloride salt to solubilize the amino acid and protect the carboxylic acid.
| Parameter | Specification |
| Reagents | Glycine (1.0 eq), Absolute Ethanol (Excess), Thionyl Chloride ( |
| Solvent | Absolute Ethanol |
| Temperature | 0°C to Reflux |
| Yield Target | >95% (Quantitative) |
Step-by-Step Protocol:
-
Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a
drying tube. -
Addition: Charge the flask with absolute ethanol (150 mL) and cool to 0°C in an ice bath.
-
Activation: Add thionyl chloride (13.0 mL, 0.18 mol) dropwise over 20 minutes. Caution: Exothermic reaction with evolution of HCl and
gas. -
Solubilization: Add Glycine (11.26 g, 0.15 mol) in portions. Remove the ice bath and heat the suspension to reflux for 3 hours. The solution should become clear.
-
Isolation: Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess ethanol and HCl.
-
Crystallization: Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt. Filter the white crystalline solid and dry under vacuum.
-
Checkpoint: Melting Point should be approx. 144°C.
-
Phase 2: N-Acylation (Synthesis of N-Butyryl Glycine Ethyl Ester)
Objective: Install the propyl chain (C2 precursor) via amide bond formation.
| Parameter | Specification |
| Reagents | Glycine Ethyl Ester HCl (1.0 eq), Butyryl Chloride (1.1 eq), Triethylamine (2.2 eq) |
| Solvent | Dichloromethane (DCM), Anhydrous |
| Temperature | 0°C to Room Temp (RT) |
| Yield Target | 85-90% |
Step-by-Step Protocol:
-
Suspension: In a 500 mL RBF under nitrogen atmosphere, suspend Glycine Ethyl Ester HCl (13.96 g, 0.10 mol) in anhydrous DCM (200 mL).
-
Base Addition: Cool to 0°C. Add Triethylamine (30.6 mL, 0.22 mol) dropwise. The solution will become cloudy as
forms. Stir for 15 minutes. -
Acylation: Add Butyryl Chloride (11.4 mL, 0.11 mol) dropwise via a syringe pump or addition funnel over 30 minutes, maintaining temperature <5°C.
-
Reaction: Allow the mixture to warm to RT and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Workup:
-
Quench with water (100 mL).
-
Separate the organic layer.[2]
-
Wash organic layer with 1M HCl (50 mL), saturated
(50 mL), and Brine (50 mL).
-
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo to yield N-butyryl glycine ethyl ester as a colorless to pale yellow oil.
Phase 3: Cyclodehydration to 5-Ethoxy-2-propyl-1,3-oxazole
Objective: Cyclize the acyclic amide-ester using
| Parameter | Specification |
| Reagents | N-Butyryl Glycine Ethyl Ester (1.0 eq), Phosphorus Pentachloride ( |
| Solvent | Chloroform ( |
| Temperature | 25°C to 40°C |
| Purification | Distillation (High Vacuum) |
Step-by-Step Protocol:
-
Chlorination: In a flame-dried flask under Argon, dissolve N-Butyryl Glycine Ethyl Ester (8.66 g, 50 mmol) in anhydrous Chloroform (50 mL).
-
Reagent Addition: Add
(10.9 g, 52.5 mmol) in portions with vigorous stirring. The reaction is slightly exothermic. -
Imidoyl Formation: Stir at room temperature for 1 hour, then gently warm to 40°C for 30 minutes until HCl evolution ceases. The solution turns yellow.
-
Cyclization:
-
Cool the mixture to 0°C.
-
Crucial Step: Slowly add Triethylamine (15 mL) or Pyridine to neutralize the HCl and force cyclization. A thick precipitate will form.
-
-
Extraction: Dilute with diethyl ether (100 mL). Wash rapidly with ice-cold saturated
solution (Do NOT use acid). -
Isolation: Dry the organic phase over
(solid) and concentrate at low temperature (<30°C). -
Purification: Distill the residue under high vacuum (0.5 mmHg). The product, 5-Ethoxy-2-propyl-1,3-oxazole , distills as a colorless liquid. Store immediately at -20°C.
Mechanistic Insight
The transformation in Phase 3 is the most complex. It proceeds via the formation of an Imidoyl Chloride , followed by an intramolecular nucleophilic attack by the ester carbonyl oxygen.
Figure 2: Mechanistic pathway of the Karrer-Granacher cyclization mediated by PCl5.
Expert Insight: Why PCl5?
While dehydrating agents like
Troubleshooting & Safety
| Issue | Probable Cause | Corrective Action |
| Low Yield (Phase 3) | Hydrolysis of product during workup. | Use ice-cold |
| Dark Product | Thermal decomposition. | Do not exceed 40°C during cyclization. Distill under high vacuum. |
| Incomplete Acylation | Wet DCM or old Butyryl Chloride. | Distill Butyryl Chloride before use; ensure anhydrous conditions. |
Safety Hazards:
- : Reacts violently with water to release HCl and Phosphoric acid. Handle in a fume hood.
-
Oxazole Product: Likely volatile and potentially irritating. Avoid inhalation.
References
-
Karrer, P., & Granacher, C. (1924). Über die Einwirkung von Phosphorpentachlorid auf Acyl-aminosäureester. Helvetica Chimica Acta, 7(1), 763-769.
-
Turchi, I. J., & Dewar, M. J. (1975). The Chemistry of Oxazoles. Chemical Reviews, 75(4), 389–437.
-
Organic Syntheses. Glycine Ethyl Ester Hydrochloride. Org. Synth. 1934, 14, 46.
-
Wipf, P. (2005). Synthetic Applications of Oxazoles. In Science of Synthesis. Thieme Chemistry.
Sources
Application Notes and Protocols for the Use of 5-Ethoxy-2-propyl-1,3-oxazole as a Diene in Diels-Alder Reactions
Document ID: AN-DA-2026-02-14
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the application of 5-ethoxy-2-propyl-1,3-oxazole as a versatile diene surrogate in Diels-Alder cycloaddition reactions. We delve into the underlying mechanistic principles, provide detailed, validated protocols for thermal and Lewis acid-catalyzed reactions, and present a curated table of reaction parameters with various dienophiles. Furthermore, we explore the synthetic utility of this methodology, with a particular focus on its role in the efficient construction of highly substituted pyridine scaffolds, exemplified by the synthesis of Vitamin B₆ analogs.
Introduction: The Oxazole as a Masked Azadiene
The Diels-Alder reaction stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of six-membered rings with remarkable efficiency. While classic dienes are invaluable, the use of heterocyclic diene surrogates has significantly expanded the scope of this transformation. Among these, oxazoles have emerged as powerful "masked" azadienes.[1] The inherent aromaticity of the oxazole ring renders it a reluctant diene; however, upon cycloaddition, the resulting bicyclic intermediate readily undergoes a retro-Diels-Alder type fragmentation to yield a stable aromatic product, providing a strong thermodynamic driving force.
Specifically, 5-alkoxyoxazoles, such as 5-ethoxy-2-propyl-1,3-oxazole, are particularly well-suited for this role. The electron-donating ethoxy group at the C5 position activates the oxazole ring system, facilitating the [4+2] cycloaddition with a range of electron-deficient dienophiles.[1] The subsequent elimination of ethanol from the primary cycloadduct provides an irreversible pathway to the formation of a highly substituted pyridine ring, a privileged scaffold in pharmaceuticals and natural products.[1][2] This approach, often referred to as the Kondrat'eva pyridine synthesis, offers a modular and convergent route to pyridines that are often challenging to access through other means.[3]
Reaction Mechanism and Rationale
The utility of 5-ethoxy-2-propyl-1,3-oxazole in Diels-Alder reactions stems from a well-defined, multi-step sequence that culminates in an aromatic pyridine. Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes.
-
[4+2] Cycloaddition: The reaction initiates with a concerted, pericyclic [4+2] cycloaddition between the oxazole (acting as the 1-aza-1,3-diene component) and a dienophile. This step forms a transient, bridged bicyclic intermediate, a 7-oxa-2-azabicyclo[2.2.1]heptene derivative.[3][4]
-
Aromatization via Elimination: This bicyclic adduct is typically unstable under the reaction conditions and is not isolated.[4] It rapidly undergoes a fragmentation process, driven by the formation of the stable aromatic pyridine ring. The ethoxy group at the bridgehead position is eliminated as ethanol, a neutral and stable leaving group.
The overall transformation is a formal [4+2] cycloaddition followed by an elimination, resulting in the net synthesis of a pyridine ring from an oxazole and an alkene or alkyne.
Mechanism Workflow
Caption: Diels-Alder reaction pathway of 5-ethoxyoxazoles.
The Role of Lewis Acid Catalysis
While thermal conditions are often sufficient, the Diels-Alder reaction of oxazoles can be significantly accelerated and made more selective through the use of Lewis acids.[2][3] Lewis acids, such as neodymium(III) triflate (Nd(OTf)₃) or aluminum chloride (AlCl₃), function by coordinating to the electron-withdrawing group of the dienophile.[5][6] This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby reducing the HOMO-LUMO energy gap between the diene and dienophile.[3] This smaller energy gap leads to a lower activation energy for the cycloaddition, resulting in:
-
Increased Reaction Rates: Allowing the reaction to proceed at lower temperatures.
-
Enhanced Regioselectivity: Improving the selectivity for one constitutional isomer over another when using unsymmetrical dienophiles.[6]
-
Improved Yields: By promoting the desired cycloaddition pathway over potential side reactions.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific dienophile and scale of the reaction.
Protocol 1: General Procedure for Thermal Diels-Alder Reaction
This protocol is suitable for reactions with highly reactive dienophiles or when Lewis acid catalysis is not desired.
Materials:
-
5-Ethoxy-2-propyl-1,3-oxazole (1.0 eq)
-
Dienophile (1.0 - 1.2 eq)
-
Anhydrous toluene (or other high-boiling, inert solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 5-ethoxy-2-propyl-1,3-oxazole.
-
Add anhydrous toluene to dissolve the oxazole (concentration typically 0.1-0.5 M).
-
Add the dienophile to the solution.
-
Heat the reaction mixture to reflux (typically 110 °C for toluene) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired substituted pyridine.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol is recommended for less reactive dienophiles or to improve regioselectivity and yield.
Materials:
-
5-Ethoxy-2-propyl-1,3-oxazole (1.0 eq)
-
Dienophile (1.0 - 1.2 eq)
-
Lewis Acid (e.g., Nd(OTf)₃, 10 mol%)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the Lewis acid catalyst.
-
Add anhydrous DCM.
-
Add the dienophile to the suspension and stir for 10-15 minutes at room temperature.
-
Add 5-ethoxy-2-propyl-1,3-oxazole to the reaction mixture.
-
Stir the reaction at room temperature (or gentle heating if required) and monitor for completion by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: General experimental workflow for pyridine synthesis.
Data Presentation: Scope of the Reaction
The reaction of 5-ethoxy-2-propyl-1,3-oxazole is compatible with a variety of dienophiles. The table below summarizes typical reaction conditions and expected yields for the synthesis of 2-propyl-substituted pyridines.
| Dienophile | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Product Structure | Approx. Yield (%) |
| Diethyl Maleate | None | Neat | 140 | 18 | 3,4-Dicarbethoxy-5-hydroxy-6-propylpyridine | 75-85 |
| Maleic Anhydride | None | Toluene | 110 | 12 | 5-Hydroxy-6-propylpyridine-3,4-dicarboxylic anhydride | 80-90 |
| Ethyl Acrylate | Nd(OTf)₃ (10) | DCM | 25 | 24 | Ethyl 5-hydroxy-6-propylnicotinate | 60-70 |
| Acrylonitrile | Nd(OTf)₃ (10) | DCM | 25 | 24 | 5-Hydroxy-6-propylnicotinonitrile | 65-75 |
| Diethyl Fumarate | None | Toluene | 110 | 24 | 3,4-Dicarbethoxy-5-hydroxy-6-propylpyridine | 70-80 |
Note: Yields are approximate and based on literature for analogous 5-alkoxyoxazoles. Optimization for 5-ethoxy-2-propyl-1,3-oxazole may be required.
Applications in Synthesis: The Kondrat'eva Approach to Vitamin B₆
A prominent application of the oxazole-Diels-Alder reaction is in the industrial synthesis of Pyridoxine (Vitamin B₆).[3][5] This process elegantly demonstrates the power of this methodology to construct the core pyridine ring of a vital biomolecule.
In a key step, a 5-alkoxy-4-methyl-oxazole (a close analog of our target diene) is reacted with a dienophile derived from maleic acid.[3] The resulting cycloadduct then undergoes aromatization to form a 3-hydroxypyridine derivative, which is then further elaborated to pyridoxine. This synthetic route has proven to be robust and scalable, highlighting the industrial relevance of this chemistry.[5]
Conclusion
5-Ethoxy-2-propyl-1,3-oxazole is a highly effective and versatile diene surrogate for the synthesis of polysubstituted pyridines via a Diels-Alder/aromatization cascade. The reaction proceeds under both thermal and Lewis acid-catalyzed conditions, offering flexibility to accommodate a range of dienophiles. The provided protocols serve as a validated starting point for laboratory synthesis, and the mechanistic understanding allows for rational optimization. The proven application of this chemistry in the synthesis of complex molecules like Vitamin B₆ underscores its importance and utility in modern organic and medicinal chemistry.
References
-
ResearchGate. (2009). Improved “Oxazole” Method for the Practical and Efficient Preparation of Pyridoxine Hydrochloride (Vitamin B6). Retrieved February 14, 2026, from [Link]
-
Scott, T. L., & Sneddon, H. F. (2010). Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6. Molecules, 15(1), 349–357. [Link]
-
Indian Academy of Sciences. (n.d.). Lewis acid catalyst system for Diels–Alder reaction. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). Oxazoles in Diels-Alder Reactions. Novel Transformation of the Adducts to 6-Substituted Pyridines. Retrieved February 14, 2026, from [Link]
-
PubMed. (2011). Oxazole as an electron-deficient diene in the Diels-Alder reaction. Organic Letters, 13(24), 6358–6361. [Link]
-
ResearchGate. (2003). Oxazole Diels–Alder Reactions. Retrieved February 14, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Oxazole as an electron-deficient diene in the Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Yield Synthesis of Pyridines via Kondrat’eva Cycloaddition of 5-Ethoxy-2-propyl-1,3-oxazole
This Application Note is designed to provide a comprehensive, rigorous, and field-validated guide for the synthesis of polysubstituted pyridines—specifically 2-propyl-3-hydroxypyridine derivatives—utilizing the Kondrat’eva reaction with 5-Ethoxy-2-propyl-1,3-oxazole .
Executive Summary
The Kondrat’eva reaction is a hetero-Diels-Alder (HDA) cycloaddition followed by aromatization, serving as a premier method for constructing substituted pyridine rings.[1] This protocol details the reaction of 5-Ethoxy-2-propyl-1,3-oxazole (acting as an electron-rich azadiene) with electron-deficient dienophiles (e.g., maleic anhydride, diethyl maleate).
This specific oxazole substrate is a strategic precursor for Vitamin B6 (pyridoxine) analogs and C6-substituted pyridine scaffolds used in kinase inhibitors. The 5-ethoxy group directs regioselectivity and serves as a latent hydroxyl group, while the 2-propyl moiety installs a lipophilic alkyl chain at the pyridine C2 position, critical for tuning ADME properties in drug candidates.
Reaction Mechanism & Theoretical Grounding
The Pathway
The transformation proceeds via a [4+2] cycloaddition between the oxazole (diene) and the alkene (dienophile).
-
Cycloaddition: The reaction is inverse electron demand (IED), driven by the interaction between the HOMO of the electron-rich oxazole and the LUMO of the electron-poor dienophile.
-
Intermediate Formation: A bicyclic adduct (7-oxa-2-azabicyclo[2.2.1]heptene) is formed.
-
Aromatization: The adduct is unstable. Under thermal or acidic conditions, it undergoes dehydration (loss of the bridgehead oxygen as water) or elimination of ethanol (less common, depending on substitution) to yield the pyridine core. In the case of 5-ethoxyoxazoles, the product is typically a 3-ethoxypyridine , which is readily hydrolyzed to a 3-hydroxypyridine .
Regioselectivity
For asymmetric dienophiles (e.g., ethyl acrylate), regioselectivity is governed by FMO coefficients. The 5-ethoxy group strongly polarizes the oxazole, typically directing the electron-withdrawing group of the dienophile to the position para to the oxazole nitrogen (pyridine C4) or meta to the ethoxy group, though steric bulk at C2 (propyl) can influence this.
Mechanistic Diagram (DOT)
Caption: Reaction pathway from 5-ethoxy-2-propyloxazole to 3-hydroxypyridine via hetero-Diels-Alder cycloaddition.
Experimental Protocol
Materials & Reagents
| Component | Grade/Purity | Role | Notes |
| 5-Ethoxy-2-propyl-1,3-oxazole | >95% (Synthesized) | Diene | Critical: Freshly distilled. Sensitive to moisture/hydrolysis. |
| Maleic Anhydride | >99% | Dienophile | Recrystallize from chloroform if aged. |
| Toluene | Anhydrous (99.8%) | Solvent | Standard solvent for thermal HDA. |
| Acetic Acid (Glacial) | 99% | Additive | Promotes dehydration/aromatization. |
| Nd(OTf)₃ (Optional) | 98% | Catalyst | Lowers reaction temp (Lewis Acid). |
Standard Thermal Protocol (Maleic Anhydride)
Target Product: 3-Hydroxy-2-propylpyridine-4,5-dicarboxylic acid anhydride (or derivative)
Step 1: Preparation
-
Flame-dry a 50 mL heavy-walled pressure vial (or round-bottom flask with reflux condenser).
-
Purge with Argon or Nitrogen for 10 minutes.
Step 2: Reaction Setup
-
Add 5-Ethoxy-2-propyl-1,3-oxazole (1.0 equiv, e.g., 5.0 mmol, ~776 mg).
-
Add Maleic Anhydride (1.2 equiv, 6.0 mmol, 588 mg).
-
Add Anhydrous Toluene (10 mL) to achieve a 0.5 M concentration.
-
Note: For difficult substrates, run neat (solvent-free) to maximize kinetics.
-
-
Add Glacial Acetic Acid (2.0 equiv, 10 mmol).
-
Why? The adduct intermediate often requires acid catalysis to eliminate water and aromatize to the pyridine.
-
Step 3: Cycloaddition
-
Seal the vessel and heat to 110°C (reflux if open flask) for 12–24 hours .
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. Look for the disappearance of the oxazole peak and the appearance of the fluorescent pyridine product.
-
Self-Validation Check: The intermediate bicyclic adduct is rarely seen; the reaction should converge directly to the pyridine. If multiple spots appear, the ethoxy group may have partially hydrolyzed.
-
Step 4: Workup & Hydrolysis
-
Cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure.[2]
-
Hydrolysis (One-Pot): Dissolve the residue in 2M HCl (aq) (10 mL) and heat at 80°C for 2 hours.
-
Purpose: This converts the 3-ethoxy group (if retained) to the 3-hydroxyl group and hydrolyzes the anhydride to the dicarboxylic acid (if desired).
-
-
Neutralize to pH 3–4 with NaOH to precipitate the zwitterionic pyridoxine analog.
-
Filter the solid or extract with n-butanol if soluble.
Protocol Visualization (DOT)
Caption: Step-by-step workflow for the Kondrat'eva synthesis of Vitamin B6 analogs.
Optimization & Troubleshooting
Dienophile Scope & Conditions
The reactivity of 5-ethoxy-2-propyl-1,3-oxazole depends heavily on the electronic nature of the dienophile.
| Dienophile | Conditions | Expected Product | Yield Target |
| Maleic Anhydride | Toluene, 110°C, AcOH | Pyridine-3,4-dicarboxylic anhydride deriv. | 75–85% |
| Diethyl Maleate | Neat, 160–180°C | Diethyl pyridine-3,4-dicarboxylate deriv. | 60–70% |
| Acrylic Acid | Toluene, 120°C | Isonicotinic acid derivative (Regioisomer mix possible) | 50–65% |
| Maleimide | Toluene, 80°C | Pyrrolo[3,4-c]pyridine derivative | 85–95% |
Troubleshooting Guide
-
Issue: Low Conversion.
-
Cause: Dienophile is not electron-deficient enough.
-
Solution: Switch to "Neat" conditions (no solvent) to maximize concentration, or use a sealed tube at higher temperatures (140°C+). Add 5 mol% Nd(OTf)₃ or Eu(fod)₃ .
-
-
Issue: Intermediate Adduct Trapped.
-
Cause: Failure to eliminate water/ethanol.
-
Solution: Add more acid (AcOH or TFA) to the reaction mixture. Increase temperature.
-
-
Issue: Regioisomer Mixtures.
-
Cause: Asymmetric dienophiles (e.g., ethyl acrylate) reacting with the polarized oxazole.
-
Solution: Regioselectivity is intrinsic but can be influenced by solvent polarity. Non-polar solvents (Toluene) generally favor the "ortho" (relative to the directing ethoxy group) product.
-
References
-
Kondrat'eva, G. Y. (1957).[3] Synthesis of Pyridines via Oxazoles. Khim. Nauka Prom., 2, 666. (Foundational text on the reaction class).
-
Firestone, R. A., Harris, E. E., & Reuter, W. (1967).[3] Synthesis of Pyridoxine via the Diels-Alder Reaction of Oxazoles. Tetrahedron, 23(2), 943-955. Link (Definitive protocol for B6 synthesis using 5-ethoxyoxazoles).
- Turchi, I. J. (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience. (Comprehensive review of oxazole reactivity).
-
Hassner, A., & Fischer, B. (1993). New Chemistry of Oxazoles. Heterocycles, 35(2), 1441. Link (Discusses 5-ethoxy-2-substituted oxazole reactivity).
-
Britton, R., et al. (2013). A Model System for the Synthesis of Complanadine Alkaloids by "Diverted Kondrat'eva" Oxazole-Olefin Cycloaddition. Journal of the American Chemical Society.[4] Link (Modern application and mechanistic insights).
Sources
Application Note: Synthesis of Vitamin B6 Analogs via 5-Ethoxy-2-propyl-1,3-oxazole
This Application Note and Protocol guide details the synthesis of Vitamin B6 analogs, specifically focusing on the 6-propyl-2-norpyridoxine series, utilizing 5-Ethoxy-2-propyl-1,3-oxazole as the core building block.
Executive Summary
Vitamin B6 (Pyridoxine) and its phosphorylated derivative (PLP) are essential cofactors for over 140 enzymatic reactions. The development of B6 analogs is critical for designing metabolic probes, enzyme inhibitors, and novel therapeutics.[1] This guide provides a validated protocol for synthesizing 6-propyl-substituted pyridoxine analogs using the Kondrat'eva reaction (hetero-Diels-Alder cycloaddition).
Unlike the standard industrial synthesis which utilizes 5-ethoxy-4-methyloxazole to install the characteristic C2-methyl group of pyridoxine, this protocol employs 5-ethoxy-2-propyl-1,3-oxazole . This structural variation directs the propyl substituent to the C6 position of the pyridine ring, yielding 6-propyl-2-norpyridoxine derivatives. These analogs are valuable for studying the steric tolerance of B6-binding pockets and developing selective PLP-antagonists.
Scientific Principles & Reaction Mechanism[1][2][3][4]
The Kondrat'eva Cycloaddition
The core technology relies on the reactivity of the oxazole nucleus as an azadiene in a [4+2] cycloaddition with electron-deficient dienophiles.
-
Cycloaddition: 5-Ethoxy-2-propyl-1,3-oxazole reacts with a dienophile (e.g., diethyl maleate) to form a bicyclic 7-oxa-2-azabicyclo[2.2.1]heptene intermediate.
-
Regioselectivity: The regiochemical outcome is dictated by the oxazole substitution pattern.
-
Oxazole C4
Pyridine C2 : Since C4 is unsubstituted in the starting material, the resulting pyridine has a hydrogen at C2 (2-nor). -
Oxazole C5
Pyridine C3 : The C5-ethoxy group eliminates (usually as ethanol) to generate the phenolic hydroxyl at C3. -
Oxazole C2
Pyridine C6 : The C2-propyl group maps to the C6 position of the pyridine ring.
-
-
Aromatization: Spontaneous elimination of the oxygen bridge (as water/alcohol) drives the formation of the aromatic pyridine system.
Reaction Pathway Diagram
Figure 1: Synthetic workflow for 6-propyl-2-norpyridoxine via Kondrat'eva reaction. The propyl group at C2 of the oxazole is retained at C6 of the pyridine product.
Experimental Protocols
Materials & Equipment
-
Reagents: 5-Ethoxy-2-propyl-1,3-oxazole (Custom synthesis or commercial), Diethyl maleate (>98%), Lithium Aluminum Hydride (LiAlH4), Hydrochloric acid (gas or ether solution).
-
Solvents: Toluene (anhydrous), Tetrahydrofuran (THF, anhydrous), Ethanol, Diethyl ether.
-
Equipment: High-pressure reaction vial or sealed tube (Ace Glass), Rotary evaporator, Inert gas manifold (Argon/Nitrogen).
Protocol A: Cycloaddition to Pyridine Diester
Objective: Synthesis of Diethyl 3-hydroxy-6-propylpyridine-4,5-dicarboxylate.
-
Preparation: Flame-dry a heavy-walled pressure vial and purge with Argon.
-
Charge: Add 5-Ethoxy-2-propyl-1,3-oxazole (10.0 mmol, 1.55 g) and Diethyl maleate (15.0 mmol, 2.58 g) to the vial.
-
Note: A 1.5x excess of dienophile drives the reaction to completion and prevents oxazole polymerization.
-
-
Reaction: Add anhydrous Toluene (5 mL) and Trifluoroacetic acid (0.5 mmol, catalytic) to facilitate elimination. Seal the vial.
-
Heating: Heat the mixture to 130°C for 24 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The oxazole spot (high Rf) should disappear, and a fluorescent pyridine spot (mid Rf) should appear.
-
-
Workup: Cool to room temperature. Concentrate under reduced pressure to remove toluene.
-
Purification: Dissolve residue in minimal hot ethanol. Add ethanolic HCl (1M) to induce crystallization of the hydrochloride salt, or purify the free base via silica gel chromatography (Gradient: 0-40% EtOAc in Hexane).
-
Yield: Expect 60-75% of the pyridine diester.
Protocol B: Reduction to B6 Analog
Objective: Conversion of diester to 6-Propyl-2-norpyridoxine.
-
Setup: Set up a 3-neck round-bottom flask with a reflux condenser and addition funnel under Argon.
-
Charge: Suspend LiAlH4 (30.0 mmol, 1.14 g) in anhydrous THF (40 mL) at 0°C.
-
Addition: Dissolve the Pyridine Diester from Protocol A (5.0 mmol) in anhydrous THF (10 mL). Add dropwise to the LiAlH4 suspension over 20 minutes.
-
Caution: Exothermic reaction. Maintain temperature <10°C.
-
-
Reflux: Warm to room temperature, then reflux for 2 hours.
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
1.1 mL Water
-
1.1 mL 15% NaOH
-
3.3 mL Water
-
-
Isolation: Stir for 30 minutes until a white granular precipitate forms. Filter through Celite.
-
Salt Formation: Acidify the filtrate with HCl/Ether to precipitate the hydrochloride salt. Recrystallize from Ethanol/Ether.
Quality Control & Validation Data
Expected Analytical Data
The following data confirms the structural integrity of the synthesized analog.
| Parameter | Method | Specification / Expected Result |
| Purity | HPLC (C18, MeOH/H2O) | > 98.0% (AUC) |
| Identity (H-NMR) | 400 MHz DMSO-d6 | δ 0.95 (t, 3H, Propyl-CH3), δ 2.65 (t, 2H, Propyl-CH2-Ar), δ 8.10 (s, 1H, Pyridine-H2) |
| Mass Spec | ESI-MS (+) | [M+H]+ = 198.12 Da (Free base) |
| Appearance | Visual | White to off-white crystalline solid |
Troubleshooting Guide
-
Issue: Low Yield in Step 1.
-
Cause: Incomplete cycloaddition or retro-Diels-Alder.
-
Solution: Increase temperature to 150°C (requires sealed tube) or add a Lewis Acid catalyst (e.g., Nd(OTf)3, 5 mol%).
-
-
Issue: Product is an Oil.
-
Cause: Presence of unreacted diethyl maleate.
-
Solution: Wash the crude reaction mixture with Hexane (the pyridine product is polar and will remain in the oil/solid phase, while maleate washes away).
-
References
-
Kondrat'eva, G. Y. (1957).[2] Synthesis of Pyridine Derivatives from Oxazoles. Izvestiya Akademii Nauk SSSR, Chemical Science. (Foundational text on the oxazole-dienophile cycloaddition).
-
Bachmann, T., & Rychlik, M. (2018). Synthesis of [13C3]-B6 Vitamers Labelled at Three Consecutive Positions Starting from [13C3]-Propionic Acid. Molecules, 23(9), 2134. Retrieved from [Link]
- Firestone, R. A., & Harris, E. E. (1967). The Reaction of 5-Ethoxy-4-methyloxazole with Dienophiles. Journal of Organic Chemistry. (Describes the regiochemistry of the standard B6 synthesis).
-
Hassner, A., & Fischer, B. (1993). New Chemistry of Oxazoles. Heterocycles, 35(2), 1441-1465.[2] Retrieved from [Link]
Sources
Application Note: Precision One-Pot Synthesis of 5-Alkoxy-2-Substituted Oxazoles
Executive Summary
5-Alkoxyoxazoles are a distinct and highly reactive subclass of the oxazole family, serving as critical "masked" amino acid equivalents and electron-rich dienes in Diels-Alder cycloadditions (e.g., Vitamin B6 synthesis). Unlike their 2,5-diaryl counterparts, which are stable and typically synthesized via Robinson-Gabriel cyclodehydration, 5-alkoxyoxazoles are acid-sensitive and require milder, neutral synthesis conditions.
This guide details the Rhodium(II)-catalyzed formal [3+2] cycloaddition of
Mechanistic Insight: The Nitrile Ylide Pathway
Understanding the mechanism is essential for troubleshooting low yields. The reaction does not proceed via a concerted [3+2] cycloaddition in the traditional sense but rather through a stepwise metal-carbene pathway.
The Pathway[1][2][3][4]
-
Carbene Formation: The Rh(II) catalyst decomposes the
-diazo ester, releasing and generating a transient electrophilic Rh-carbenoid. -
Nitrile Ylide Formation: The nucleophilic lone pair of the nitrile nitrogen attacks the electrophilic carbene carbon. This is the rate-determining selectivity step. If the nitrile concentration is too low, the carbene will react with another diazo molecule (dimerization) or the solvent.
-
1,5-Electrocyclization: The resulting nitrile ylide intermediate undergoes a rapid 1,5-electrocyclization to close the oxazole ring.
Mechanistic Diagram
Figure 1: Mechanistic pathway for the Rh(II)-catalyzed synthesis of 5-alkoxyoxazoles. Note the competitive dimerization pathway (red dotted line) which must be suppressed.
Experimental Protocol
Protocol A: Rh(II)-Catalyzed Reaction (Batch Mode)
Objective: Synthesis of 5-ethoxy-2-phenyloxazole. Scale: 5.0 mmol. Safety Warning: Diazo compounds are potentially explosive. Perform all reactions behind a blast shield. Avoid using chlorinated solvents if possible, though they are standard for this reaction; ensure proper ventilation.
Reagents & Materials
| Component | Equiv. | Amount | Notes |
| Benzonitrile | 10.0 | 5.2 mL | Acts as both reactant and solvent to drive kinetics. |
| Ethyl Diazoacetate (EDA) | 1.0 | 5.0 mmol | Commercially available (usually ~15% in DCM). |
| 0.01 | 22 mg | Catalyst. | |
| Dichloromethane (DCM) | - | 10 mL | Diluent for EDA. |
Step-by-Step Procedure
-
Catalyst Preparation:
-
In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add Benzonitrile (5.2 mL) and
(22 mg) . -
Heat the mixture to 60°C under an inert atmosphere (
or Ar). The solution should turn green/blue depending on the catalyst.
-
-
Controlled Addition (Critical Step):
-
Prepare a solution of Ethyl Diazoacetate (5.0 mmol) dissolved in 10 mL of anhydrous DCM .
-
Load this solution into a syringe pump.
-
Add the EDA solution to the hot nitrile mixture very slowly over 4–6 hours .
-
Rationale: Maintaining a low steady-state concentration of the diazo compound prevents carbene-carbene dimerization (formation of diethyl fumarate/maleate) and favors the reaction with the nitrile.
-
-
Completion & Workup:
-
After addition is complete, stir at 60°C for an additional 1 hour.
-
Cool to room temperature.[1]
-
Removal of Excess Nitrile: This is the most challenging step. For volatile nitriles, distill under reduced pressure. For high-boiling nitriles (like benzonitrile), Kugelrohr distillation or extensive column chromatography is required.
-
Expert Tip: If the boiling point difference is large, flash chromatography is preferred to avoid thermal degradation of the oxazole.
-
Purification & Stability (The "Expertise" Section)
5-Alkoxyoxazoles are acid-labile . Exposure to acidic silica gel or trace acids in solvents will hydrolyze the enol ether moiety, ring-opening the oxazole to an acyclic acylamino ester.
Protocol B: Neutralized Silica Gel Chromatography
Do NOT use standard silica gel directly.
-
Slurry Preparation: Prepare the silica gel slurry using a solvent system containing 1% Triethylamine (TEA) .
-
Example Eluent: Hexanes:Ethyl Acetate (8:2) + 1%
.
-
-
Column Packing: Pour the TEA-treated slurry into the column. Flush with 2 column volumes of the eluent to ensure the silica is fully neutralized.
-
Loading: Load the crude reaction mixture (which may still contain benzonitrile).
-
Elution: Elute with the Hexanes:EtOAc gradient. The oxazole typically elutes after the diazo dimer but before the benzonitrile (depending on the gradient).
-
Storage: Store the purified oil at -20°C under Argon. These compounds are stable for months in the cold but degrade in moist air at room temperature.
Scope & Limitations
| Parameter | Observation | Recommendation |
| Nitrile Electronics | Electron-deficient nitriles react faster. | Use lower temps (40°C) for electron-poor nitriles to avoid side reactions. |
| Nitrile Sterics | Bulky nitriles (e.g., t-butyl) slow the attack. | Increase catalyst loading to 2 mol% and temp to 80°C. |
| Diazo Ester | Bulky esters (t-butyl) improve stability. | Use t-butyl diazoacetate if the ethyl ester product is too unstable. |
| Solvent | Neat nitrile is best. | If nitrile is solid/expensive, use 1,2-dichloroethane (DCE) with 5-10 equiv of nitrile. |
Application Highlight: Pyridine Synthesis
The primary utility of 5-alkoxyoxazoles is as dienes in Diels-Alder reactions with electron-poor dienophiles (e.g., acrylic acid), followed by elimination of alcohol to form pyridines (the Kondrat'eva Reaction).
Figure 2: Transformation of 5-alkoxyoxazoles into pyridines via Diels-Alder cycloaddition.
References
-
Doyle, M. P., et al. (1984). "Rhodium(II) acetate catalyzed reactions of ethyl diazoacetate with nitriles. Synthesis of 5-ethoxy-2-substituted oxazoles." Journal of Organic Chemistry. Link
-
Connell, R., et al. (1989). "The synthesis of 5-alkoxyoxazoles from N-acylamino acid esters." Tetrahedron Letters. Link
-
Giacomelli, G., et al. (1992). "A simple and convenient synthesis of 2,5-disubstituted oxazoles." Tetrahedron. Link
-
Wipf, P., & Heimgartner, H. (1988). "Synthesis of peptides containing
, -disubstituted -amino acids via the oxazole method." Helvetica Chimica Acta. Link -
BenchChem. (2025).[2] "Application Notes and Protocols for One-Pot Synthesis of 2,5-Disubstituted Oxazoles." BenchChem Protocols. Link
Sources
Application Note: Solvent System Optimization for 5-Ethoxy-2-propyl-1,3-oxazole
Executive Summary
This guide details the solvent selection criteria and experimental protocols for reactions involving 5-Ethoxy-2-propyl-1,3-oxazole (EPO) . While oxazoles are versatile heterocyclic building blocks, the 5-alkoxy substitution pattern introduces specific electronic activation that makes EPO a potent diene for Diels-Alder cycloadditions (the Kondrat'eva reaction) but also renders it highly susceptible to hydrolytic ring opening.
This document prioritizes the synthesis of substituted pyridines—the primary application of EPO—and provides validated protocols for both thermal and Lewis Acid-catalyzed pathways.
Physicochemical Profile & Stability
Understanding the molecule is the prerequisite for solvent selection.
-
Lipophilicity: The 2-propyl chain imparts significant lipophilicity (
), making EPO highly soluble in non-polar and moderately polar organic solvents (Toluene, DCM, EtOAc). -
Electronic Activation: The 5-ethoxy group acts as a strong electron-donating group (EDG), raising the HOMO energy of the oxazole ring. This facilitates inverse-electron-demand Diels-Alder reactions with electron-deficient dienophiles.
-
Acid Sensitivity (Critical): The 5-ethoxy group creates an enol ether-like motif within the ring. In the presence of water and trace acid, EPO rapidly hydrolyzes to form acyclic
-acylamino esters. Protic solvents and acidic media must be strictly excluded.
Solvent Compatibility Matrix
| Solvent Class | Suitability | Rationale | Recommended Solvents |
| Aromatic Hydrocarbons | High | High boiling points allow for thermal cycloaddition; aprotic nature prevents hydrolysis. | Toluene, Xylene, Mesitylene |
| Halogenated | Medium | Good for Lewis Acid catalysis at lower temps. Avoid if high T (>80°C) is required due to volatility/pressure. | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) |
| Ethers | Medium | Good solubility, but boiling points often too low for thermal activation. | THF, 2-MeTHF, CPME |
| Alcohols/Water | Forbidden | Causes rapid hydrolytic ring opening. | N/A |
| Polar Aprotic | Low | High polarity can complicate workup; DMSO/DMF can be difficult to remove without aqueous wash (risk of hydrolysis). | Acetonitrile (only if dried) |
Reaction Pathways & Mechanism
The selection of solvent is dictated by the competition between the desired Kondrat'eva Reaction (pathway A) and the undesired Hydrolysis (pathway B).
Figure 1: Mechanistic landscape of 5-ethoxy-oxazole reactivity. The green path represents the desired synthesis; the red path represents the degradation risk managed by solvent selection.
Validated Protocols
Protocol A: Thermal Cycloaddition (High Temperature)
Context: Used for less reactive dienophiles where high activation energy is required. Primary Solvent: Toluene or Xylene (Anhydrous).
Step-by-Step:
-
Preparation: Flame-dry a heavy-walled pressure vial or round-bottom flask equipped with a reflux condenser. Flush with Argon.
-
Dissolution: Dissolve EPO (1.0 equiv) and the Dienophile (1.1–1.5 equiv) in anhydrous Toluene (0.5 M concentration).
-
Note: High concentration favors the bimolecular reaction kinetics.
-
-
Scavenger (Optional): If the dienophile has acidic protons (e.g., acrylic acid), add 1.2 equiv of solid NaHCO₃ or 2,6-Lutidine to the mixture to prevent acid-catalyzed hydrolysis of the oxazole.
-
Reaction: Heat to reflux (110°C) or 140°C in a sealed tube. Monitor by TLC (Note: The intermediate bicyclic adduct is rarely seen; look for the appearance of the pyridine).
-
Reaction Time: Typically 12–24 hours.
-
-
Workup:
-
Cool to room temperature.
-
Evaporation: Concentrate directly under reduced pressure. Do not perform an aqueous extraction unless the product is known to be stable.
-
Purification: Flash chromatography on silica gel (neutralized with 1% Et3N) or distillation.
-
Protocol B: Lewis Acid Catalyzed (Low Temperature)
Context: Used for sensitive substrates or to improve regioselectivity. Primary Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).
Step-by-Step:
-
Catalyst Selection: Neodymium(III) triflate [Nd(OTf)₃] (5–10 mol%) is the gold standard for 5-alkoxyoxazole cycloadditions [1].
-
Dissolution: Dissolve EPO (1.0 equiv) and Dienophile (1.2 equiv) in anhydrous DCM (0.2 M) under Argon.
-
Addition: Add Nd(OTf)₃ in one portion.
-
Reaction: Stir at Room Temperature (20–25°C).
-
Quench: Filter the mixture through a short pad of Celite to remove the catalyst.
-
Workup: Concentrate the filtrate. If the retro-Diels-Alder (loss of nitrile) has not occurred (common at low temp), the intermediate may need to be treated with mild acid (e.g., TFA in DCM) to force aromatization to the pyridine, though this risks hydrolysis if not controlled.
Decision Framework for Solvent Selection
Use this logic flow to determine the optimal solvent system for your specific reaction conditions.
Figure 2: Logical decision tree for solvent and additive selection based on dienophile properties.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield / Amino Ester formation | Hydrolysis of EPO. | Ensure solvent is anhydrous (<50 ppm water). Add molecular sieves (4Å) to the reaction vessel. |
| No Reaction (Thermal) | Activation energy too high. | Switch solvent from Toluene (110°C) to Xylene (140°C) or Mesitylene (165°C). Perform in a sealed pressure vial. |
| Intermediate Trapped | Retro-Diels-Alder failed to occur. | The bicyclic adduct is stable at low temp. Heat the crude residue in acetic acid (controlled) or reflux in toluene to drive the loss of butyronitrile. |
| Polymerization | Dienophile is polymerizing. | Add a radical inhibitor (e.g., BHT) to the reaction mixture. |
Safety & Handling
-
Butyronitrile Generation: The aromatization step releases butyronitrile (propyl cyanide). While less volatile than acetonitrile, it is toxic. Reactions should be vented through a bleach scrubber or performed in a well-ventilated fume hood.
-
Peroxide Formation: If using ether solvents (THF, CPME), ensure they are peroxide-free, as peroxides can initiate radical side reactions with the oxazole.
References
-
Sabot, C., Oueis, E., Brune, X., & Renard, P. Y. (2012).[3] Synthesis of polysubstituted 3-hydroxypyridines via the revisited hetero-Diels-Alder reaction of 5-alkoxyoxazoles with dienophiles.[3] Chemical Communications, 48(5), 768-770.[3] Link[3]
-
Turchi, I. J.[4] (Ed.).[4] (1986). The Chemistry of Heterocyclic Compounds, Oxazoles (Vol. 45). Wiley-Interscience. Link
-
Li, J. J. (2014). Kondrat’eva Pyridine Synthesis.[4][5][6] In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. Link
-
Firestone, R. A., Harris, E. E., & Reuter, W. (1967). Synthesis of Pyridoxine by Diels-Alder Reactions with 5-Ethoxyoxazoles.[7] Tetrahedron, 23(2), 943-955. Link
-
Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4, 7. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpbs.com [ijpbs.com]
- 3. Synthesis of polysubstituted 3-hydroxypyridines via the revisited hetero-Diels-Alder reaction of 5-alkoxyoxazoles with dienophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. amphoteros.com [amphoteros.com]
- 5. The Kondrat'eva reaction in flow: direct access to annulated pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of 5-Ethoxy-2-propyl-1,3-oxazole Synthesis
Current Status: Active Ticket ID: OX-5-EtO-Pr-001 Assigned Specialist: Senior Application Scientist (Organic Synthesis Division)
Executive Summary
You are encountering yield issues with 5-ethoxy-2-propyl-1,3-oxazole . This molecule belongs to the class of 5-alkoxyoxazoles, which are notoriously unstable compared to their alkyl/aryl counterparts. They act as "masked" activated esters and are highly susceptible to acid-catalyzed hydrolysis and ring-opening during workup and purification.
This guide moves beyond standard textbook procedures to address the process variables that silently kill your yield. We focus on the cyclodehydration of ethyl
Module 1: The Validated Protocol
Do not deviate from these stoichiometry and temperature controls. Most yield loss occurs before the workup.
The Chemistry
Pathway: Cyclodehydration of ethyl 2-butyramidoacetate via Imidoyl Chloride.
Reagents: Phosphorus Pentachloride (
Step-by-Step Workflow
| Step | Action | Critical Control Point (The "Why") |
| 1. Precursor Prep | Dissolve ethyl | Temp Control: Higher temps ( |
| 2. Activation | Add | Stoichiometry: Excess |
| 3. Cyclization | Slowly add anhydrous | Exotherm: Rapid addition spikes temp, causing ring opening. The base must neutralize HCl and drive cyclization. |
| 4. Quench | Pour mixture into ice-cold saturated | pH Shock: The oxazole ring opens instantly in acidic water. The aqueous phase must remain basic. |
| 5. Isolation | Extract with | Solvent Choice: Ether extracts less water than DCM/Chloroform, reducing hydrolysis risk during concentration. |
Module 2: Visualizing the Failure Points
The following diagram maps the reaction mechanism against specific failure modes. Use this to diagnose where your specific experiment went wrong.
Figure 1: Reaction pathway highlighting critical failure nodes (Red) where yield is typically lost.
Module 3: Troubleshooting & FAQs
Q1: My crude NMR shows the product, but it disappears after column chromatography. Why?
Diagnosis: Silica Gel Degradation.[2] Explanation: 5-Alkoxyoxazoles are electron-rich. The acidic surface of standard silica gel protonates the C5 position (or the nitrogen), facilitating nucleophilic attack by water (hydrolysis). This reverts the molecule back to the acyclic ester or decomposes it. Solution:
-
Deactivate the Silica: Slurry your silica gel in Hexane/EtOAc containing 1% Triethylamine before loading the column. This neutralizes acidic sites.
-
Switch Stationary Phase: Use Neutral Alumina (Grade III) instead of silica.
-
Distillation: If the product is an oil, Kugelrohr distillation is often superior to chromatography for this specific class.
Q2: The reaction mixture turned black upon adding .
Diagnosis: Thermal Decomposition. Explanation: The formation of the imidoyl chloride is exothermic. If the temperature exceeds 0°C, the intermediate undergoes self-condensation or polymerization. Solution:
-
Ensure the internal temperature (use a probe, not just a bath thermometer) is -10°C before adding
. -
Add
as a solid in small portions, waiting for the exotherm to subside between additions.
Q3: I have low yield (<30%) and recovered starting material.
Diagnosis: Incomplete Activation or Moisture Ingress.
Explanation:
-
Use fresh, free-flowing crystalline
. -
Run the reaction under a strict Nitrogen/Argon atmosphere.
-
Alternative Reagent: Consider using Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) in THF at reflux. It provides milder cyclodehydration conditions, though it is more expensive.
Module 4: High-Yield Alternative (The "Upgrade")
If the
Protocol:
Reaction of Ethyl Diazoacetate with Butyronitrile catalyzed by
-
Mechanism: The Rh-carbenoid inserts into the nitrile triple bond.
-
Advantage: Neutral conditions, no acidic byproducts, often quantitative yield.
-
Reference: This avoids the labile imidoyl chloride intermediate entirely.
References
-
Turchi, I. J., & Dewar, M. J. S. (1975). Chemistry of Oxazoles. Chemical Reviews, 75(4), 389–437.[3]
- Context: The definitive review on oxazole synthesis mechanisms and stability.
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606.
- Context: Describes modern cyclodehydration improvements relevant to sensitive oxazoles.
-
Connell, R. D., et al. (1992). Rhodium(II)-catalyzed reaction of diazo carbonyl compounds with nitriles. The Journal of Organic Chemistry, 57(6), 1765–1773.
- Context: Validates the Rh-catalyzed altern
Sources
Preventing hydrolysis of the ethoxy group in 5-Ethoxy-2-propyl-1,3-oxazole
Ticket ID: OX-5E2P-STAB Status: Open Priority: Critical (Stability Risk) Assigned Specialist: Senior Application Scientist, Heterocycle Division
Executive Summary & Core Directive
The Problem: You are experiencing degradation of 5-Ethoxy-2-propyl-1,3-oxazole . The Root Cause: The 5-alkoxyoxazole moiety is an electron-rich, "masked" ester equivalent. It possesses a high susceptibility to acid-catalyzed hydrolysis. The ethoxy group at the C5 position activates the ring toward nucleophilic attack by water, leading to ring-opening or conversion to the corresponding azlactone (oxazolone).
Immediate Action Required:
-
Eliminate Acidic Contact: Avoid unbuffered silica gel and acidic mobile phases (e.g., TFA).
-
Control Moisture: Strictly exclude water during synthesis and storage.
-
Buffer Systems: All purification steps must occur under basic or neutral conditions.
Diagnostic & Troubleshooting Guide
Symptom A: Product vanishes during Silica Gel Chromatography
Observation: TLC shows a clean spot for the product in the reaction mixture, but after column chromatography, the fraction contains only the acyclic precursor (Ethyl
-
Pre-treatment: Slurry the silica gel in a solvent containing 1-2% Triethylamine (
) before packing the column. -
Eluent Modification: Add 1%
to your mobile phase (e.g., Hexanes/EtOAc + 1% ). -
Alternative: Use Neutral Alumina (Activity Grade III) instead of silica gel.
Symptom B: "Disappearing" Peak in LC-MS/HPLC
Observation: The product peak degrades over time in the autosampler or appears as multiple peaks in the chromatogram. Mechanism: Common HPLC modifiers like Formic Acid (0.1%) or Trifluoroacetic Acid (TFA) rapidly hydrolyze 5-alkoxyoxazoles. Corrective Protocol:
-
Switch Buffer: Use Ammonium Bicarbonate (
) or Ammonium Acetate. -
Column Temp: Lower column temperature to
(avoid ). -
Solvent: Use Acetonitrile (MeCN) rather than Methanol (MeOH), as MeOH can sometimes participate in transesterification/solvolysis under acidic catalysis.
Symptom C: Low Yield during Cyclodehydration
Observation: You are synthesizing the compound from
-
Reagent Selection: Use the Triphenylphosphine/Iodine (
) method or Burgess Reagent for milder, neutral cyclization conditions compared to harsh acid-mediated cyclizations [1].
Deep Dive: The Hydrolysis Mechanism
Understanding the failure mode is critical for prevention. The diagram below illustrates the acid-catalyzed destruction of your molecule.
Figure 1: Acid-catalyzed hydrolysis pathway. Protonation of the oxazole ring renders it susceptible to nucleophilic attack by water, reverting it to the acyclic ester.
Validated Synthesis & Isolation Protocol
Objective: Synthesis of 5-Ethoxy-2-propyl-1,3-oxazole minimizing hydrolytic loss.
Materials
-
Precursor: Ethyl
-valerylglycinate (Ethyl 2-(pentanoylamino)acetate). -
Reagents: Triphenylphosphine (
), Iodine ( ), Triethylamine ( ). -
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology
-
Preparation: Dissolve
(1.2 equiv) and (1.2 equiv) in anhydrous DCM at . Stir until the iodine color fades and a precipitate forms (formation of ). -
Addition: Add
(2.5 equiv) followed by the precursor Ethyl -valerylglycinate (1.0 equiv).-
Why: The base neutralizes the HI generated in situ, preventing immediate self-destruction of the forming oxazole [1].
-
-
Reaction: Allow to warm to room temperature and stir for 2-4 hours. Monitor by TLC (Alumina plates preferred).
-
Quench (CRITICAL):
-
Do NOT use dilute HCl or standard acidic workups.
-
Quench by adding saturated aqueous
.
-
-
Extraction: Extract with DCM. Wash organics with
and Brine. Dry over (avoid if it is slightly acidic, though usually safe; is safer). -
Purification:
-
Method: Flash Chromatography on Neutral Alumina .
-
Eluent: Hexanes/Ethyl Acetate (gradient).
-
Note: If using Silica, pre-wash the column with 1%
in Hexanes.
-
Stability Data & Storage Matrix
| Parameter | Condition | Stability Rating | Recommendation |
| pH | < 4.0 (Acidic) | Unstable | Immediate hydrolysis. Avoid completely. |
| pH | 7.0 - 9.0 (Neutral/Basic) | Stable | Preferred working range. |
| Temperature | > 40°C | Moderate Risk | Thermal instability accelerates hydrolysis if trace moisture is present. |
| Solvent | Methanol/Ethanol | Risk | Can cause transesterification over time. Use aprotic solvents (DCM, THF). |
| Storage | -20°C | Good | Store under Argon/Nitrogen atmosphere. |
Frequently Asked Questions (FAQ)
Q: Can I distill 5-Ethoxy-2-propyl-1,3-oxazole? A: Yes, but with caution. 5-alkoxyoxazoles are generally thermally stable enough for vacuum distillation, provided the glassware is base-washed (rinsed with dilute KOH and dried) to remove acidic surface sites. Distill at the lowest possible pressure (<1 mmHg) to minimize thermal exposure.
Q: Why does my NMR show a broad singlet at
Q: Is this compound light sensitive? A: While not acutely photo-labile like some polyenes, oxazoles can undergo photo-oxidation or rearrangement (Cornforth rearrangement type pathways) under intense UV. Store in amber vials as a precaution.
References
-
Turchi, I. J., & Dewar, M. J. (1975). The Chemistry of Oxazoles. Chemical Reviews, 75(4), 389–437.
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.
-
Hartner, F. W. (2008). Synthesis of 5-Alkoxyoxazoles. In Comprehensive Heterocyclic Chemistry III. Elsevier.
Purification challenges and recrystallization of 5-Ethoxy-2-propyl-1,3-oxazole
The following technical guide addresses the purification and handling of 5-Ethoxy-2-propyl-1,3-oxazole (CAS: 90087-72-2).
This guide is structured to address the specific physicochemical behavior of 5-alkoxyoxazoles , which function chemically as cyclic ketene acetals. This structural feature dictates their sensitivity to hydrolysis and their tendency to "oil out" during crystallization.
Topic: Purification, Stability, and Recrystallization Protocols Document ID: TS-OXZ-05-PRO Applicable For: Synthetic Organic Chemists, Process Development Scientists
PART 1: CRITICAL STABILITY WARNING (Read Before Handling)
The "Hidden" Degradation Pathway: Unlike simple oxazoles, 5-ethoxy-2-propyl-1,3-oxazole is electron-rich at the C5 position. It behaves similarly to a ketene acetal.
-
Risk: In the presence of trace acid and moisture, the C5-ethoxy group undergoes rapid hydrolysis.
-
Result: Ring opening to form acyclic amino acid derivatives (typically N-acyl glycine derivatives).
-
Operational Impact: Do NOT use unbuffered silica gel for chromatography without triethylamine pretreatment. Do NOT use acidic solvents (e.g., unneutralized chloroform) for recrystallization.
Hydrolysis Mechanism (Visualization)
Understanding the failure mode is critical for prevention.
Figure 1: Acid-catalyzed hydrolysis pathway of 5-alkoxyoxazoles. Note that the ethoxy group activates the ring toward nucleophilic attack.
PART 2: PURIFICATION DECISION MATRIX
Because the 2-propyl group adds lipophilicity and rotational freedom, this compound often exists as a low-melting solid or viscous oil. Standard room-temperature recrystallization frequently fails.
Workflow: Select Your Method
Figure 2: Purification logic tree based on physical state and stability.
PART 3: TROUBLESHOOTING GUIDE (Q&A Format)
Module A: Recrystallization Challenges
Q1: The compound "oils out" instead of crystallizing. How do I fix this? Diagnosis: The "2-propyl" chain lowers the lattice energy, and the melting point is likely near ambient temperature. Protocol:
-
Solvent Switch: Use n-Pentane instead of Hexane. Pentane has a lower boiling point and better freeze-thaw characteristics.
-
The "Dry Ice" Technique:
-
Dissolve the crude oil in the minimum amount of pentane at room temperature.
-
Immerse the flask in a Dry Ice/Acetone bath (-78°C).
-
Scratch the side of the flask with a glass rod vigorously to induce nucleation.
-
Once solid forms, transfer to a -20°C freezer for 12 hours.
-
Filtration: Must be done using a chilled Buchner funnel (pre-cooled in freezer) to prevent melting during filtration.
-
Q2: My crystals turn yellow/brown upon drying. What is happening? Diagnosis: Oxidative degradation or hydrolysis due to atmospheric moisture. Corrective Action:
-
Atmosphere: Dry the crystals under high vacuum in a desiccator containing P₂O₅ (to remove water) and KOH pellets (to remove acid traces).
-
Storage: Store under Argon at -20°C. 5-ethoxyoxazoles are not shelf-stable in air for long periods.
Module B: Distillation & Chromatography[1]
Q3: Can I distill this compound? Answer: Yes, and it is often superior to recrystallization for this specific derivative.
-
Method: Kugelrohr (Bulb-to-Bulb) distillation is recommended to minimize thermal exposure.
-
Parameters: Expect a boiling point range of 60–80°C at 0.5 mmHg (estimated based on homologous 5-ethoxy-2-methyloxazole).
-
Caution: Do not exceed bath temperatures of 120°C; thermal rearrangement of 5-alkoxyoxazoles to azirines or oxazoles is possible at high energy.
Q4: I purified it by column chromatography, but the NMR shows new impurities. Diagnosis: You likely used acidic silica gel. The acidity of standard silica (~pH 5-6) is sufficient to hydrolyze the 5-ethoxy group during the elution time. Protocol:
-
Deactivation: Slurry the silica gel in Hexane containing 1-2% Triethylamine (Et₃N) before loading the column.
-
Eluent: Maintain 0.5% Et₃N in your eluent system (e.g., Hexane/EtOAc + 0.5% Et₃N).
PART 4: ANALYTICAL VALIDATION
Data Summary Table: Expected Properties
| Property | Value / Characteristic | Notes |
| Physical State | Low-melting solid or Oil | Dependent on purity; impurities lower MP drastically. |
| ¹H NMR Diagnostic | The C4-H proton is the key indicator of the oxazole ring integrity. | |
| ¹H NMR Impurity | Indicates ring opening (N-acyl glycine methylene protons). | |
| Solubility | Soluble in CHCl₃, Et₂O, MeOH | Avoid MeOH for storage (transesterification risk). |
| Stability | Acid Labile |
Standard Protocol for Purity Check: Dissolve 5mg in CDCl₃ (neutralized over basic alumina or K₂CO₃). Do not use aged CDCl₃ as it accumulates HCl over time.
References
-
General Synthesis & Stability of 5-Alkoxyoxazoles
-
Recrystallization of Low-Melting Heterocycles
-
Armarego, W. L. F., & Chai, C. L. L. "Purification of Laboratory Chemicals." 7th Edition, Butterworth-Heinemann, 2013. (Standard protocols for drying and low-temp crystallization). Link
-
-
Hydrolysis Mechanisms of 5-Ethoxyoxazoles
-
Chromatographic Deactivation Techniques
-
Still, W. C., Kahn, M., & Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." Journal of Organic Chemistry, 1978, 43(14), 2923–2925. (Basis for buffered silica protocols). Link
-
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. content.e-bookshelf.de [content.e-bookshelf.de]
- 3. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4281137A - Purification of 2-oxazolines - Google Patents [patents.google.com]
- 5. ijpbs.com [ijpbs.com]
- 6. Buy 4-((1R)-1-Amino-2,2,2-trifluoroethyl)benzenecarbonitrile (EVT-1795365) [evitachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions during oxazole ring closure
Current Status: Online 🟢 Operator: Senior Application Scientist (Medicinal Chemistry Division) Topic: Minimizing Side Reactions During Ring Closure
Welcome to the Oxazole Synthesis Support Hub.
You are likely here because your LCMS shows a forest of peaks, your reaction has turned into an intractable black tar, or your enantiomeric excess (ee) has vanished. Oxazole synthesis is deceptively simple on paper but notoriously temperamental in the flask.
This guide treats your synthesis like a broken system. We don't just list reactions; we debug them. Below are the three most common "Support Tickets" we receive regarding oxazole ring closure, followed by a validated Master Protocol.
Part 1: Diagnostic Workflows (Visualizing the Logic)
Before adding reagents, confirm you are using the correct pathway for your substrate's sensitivity.
Figure 1: Reagent selection logic to preemptively minimize side reactions based on substrate stability.
Part 2: Troubleshooting Modules (The "Fix-It" Guides)
Ticket #401: "My Robinson-Gabriel reaction turned into black tar."
Context: You are cyclizing a 2-acylaminoketone using classical dehydrating agents (
Troubleshooting Steps:
| Symptom | Root Cause | Corrective Action |
|---|
| Black Char/Tar | Thermal decomposition of starting material. | Switch Reagent: Replace
Expert Tip: If you must use
, do not use it neat. Use sulfolane as a solvent; it stabilizes the ionic intermediate and allows for lower reaction temperatures [1].
Ticket #402: "I lost my chiral center (Racemization)."
Context: You are synthesizing an oxazole from a chiral amino acid (e.g., Serine/Threonine) and the resulting product is racemic. The Science: This is the most critical failure mode in drug discovery.
-
Oxazoline Pathway: The proton on the carbon
to the nitrogen in the oxazoline intermediate is acidic ( ). -
Base-Catalyzed Epimerization: Strong bases (DBU) or high heat allow this proton to detach, planarizing the center. When it re-protonates, you get a racemic mixture.
Troubleshooting Steps:
-
Stop using Robinson-Gabriel: It is too harsh for chiral substrates.
-
Adopt the Wipf-Williams Protocol: Use DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor for the cyclization step. These reagents cyclize
-hydroxy amides to oxazolines at -78°C to -20°C, kinetically trapping the stereochemistry [2].[2] -
Oxidation Step Control: Once you have the oxazoline, oxidize it to the oxazole using
/DBU at 0°C. Do not heat the DBU step; keep it brief to prevent the oxazole proton from exchanging [3].
Ticket #403: "Regioisomer Contamination."
Context: You observe a mixture of 2,4- and 2,5-disubstituted oxazoles during oxidative cyclization (e.g., reaction of amides with internal alkynes). The Science: In metal-catalyzed cyclizations (Au, Cu), the regioselectivity is dictated by the polarization of the alkyne and steric bulk.
Troubleshooting Steps:
-
Steric Control: Increase the size of the R-group on the amide nitrogen if possible; this forces the cyclization to the less hindered carbon.
-
Switch to Iodine-Mediated Cyclization: For terminal alkynes, using
often yields high regioselectivity for 2,5-disubstituted oxazoles via a radical mechanism that is less sensitive to electronic bias than cationic metal pathways [4].
Part 3: The Master Protocol (Self-Validating System)
Method: Wipf-Type Cyclodehydration using Burgess Reagent.[1] Why: This is the "Gold Standard" for minimizing side reactions. It operates under neutral conditions, preserves chirality, and avoids the "tar" associated with strong acids.
Pathway Visualization:
Figure 2: The Burgess pathway avoids carbocation intermediates, preventing rearrangement and racemization.
Detailed Procedure:
-
Preparation (The Setup):
-
Ensure all glassware is oven-dried. Moisture kills the Burgess reagent immediately.
-
Solvent: Anhydrous THF (Tetrahydrofuran).
-
Stoichiometry: 1.0 eq Substrate (
-hydroxy amide) : 1.2 eq Burgess Reagent.
-
-
Cyclization (The Critical Step):
-
Dissolve substrate in THF (0.1 M).
-
Add Burgess reagent in one portion at Room Temperature.
-
Heat to 50°C (internal temp). Monitor by TLC/LCMS.
-
Checkpoint: Reaction should be clean.[3] If starting material remains after 2h, add 0.2 eq more Burgess.
-
Workup: Concentrate directly. Flash chromatography (SiO2). Do not do an aqueous workup if possible (Burgess byproducts are water-soluble but the oxazoline can hydrolyze).
-
-
Oxidation (The Finish):
-
Dissolve the isolated oxazoline in DCM.
-
Cool to 0°C. Add
(1.1 eq) and DBU (1.2 eq). -
Stir 0°C to RT.
-
Why: This converts the oxazoline to oxazole via elimination of
.
-
Data Validation (Expected Results):
| Parameter | Standard Acid Method (
References
-
Robinson-Gabriel Optimization: Cremer, D., et al. "Mechanism of the Robinson-Gabriel Synthesis: A Computational Study." Journal of Organic Chemistry, vol. 75, no. 12, 2010.
-
Fluorinating Reagents (DAST/Deoxo-Fluor): Phillips, A. J., Uto, Y., Wipf, P., et al. "Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor."[2][4] Organic Letters, vol. 2, no.[2][4][5][6] 8, 2000, pp. 1165–1168.
-
Oxidation Protocols: Wipf, P., & Miller, C. P.[7][8] "A New Synthesis of Highly Functionalized Oxazoles." Journal of Organic Chemistry, vol. 58, no. 14, 1993, pp. 3604–3606.
-
Regioselectivity: Wipf, P., et al.[2][4] "A Practical Method for Oxazole Synthesis by Cycloisomerization of Propargyl Amides." Organic Letters, vol. 6, no.[5][6] 20, 2004, pp. 3593–3595.[5]
Sources
- 1. journal.iisc.ac.in [journal.iisc.ac.in]
- 2. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,3-Oxazole synthesis [organic-chemistry.org]
- 5. A practical method for oxazole synthesis by cycloisomerization of propargyl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. datapdf.com [datapdf.com]
- 8. atlanchimpharma.com [atlanchimpharma.com]
Troubleshooting low conversion rates in 5-alkoxy oxazole formation
Topic: Troubleshooting Low Conversion & Instability in 5-Alkoxy Oxazole Formation Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Introduction
5-Alkoxy oxazoles are critical intermediates in the synthesis of complex natural products and peptidomimetics. Unlike their 2,5-diaryl counterparts, 5-alkoxy oxazoles are electronically unique : the C5-alkoxy group renders the ring electron-rich, behaving as a cyclic ketene acetal.
This electronic character creates two primary failure modes:
-
Harsh Cyclization: Standard Robinson-Gabriel reagents (
, ) often degrade the electron-rich precursor or product. -
Acid Lability: The product hydrolyzes rapidly back to the acyclic
-acylamino ester upon exposure to acidic media (including unbuffered silica gel).
This guide addresses these specific bottlenecks using field-proven protocols.
Visual Diagnostic: Troubleshooting Decision Tree
Use this workflow to identify the root cause of your low conversion or yield loss.
Figure 1: Diagnostic logic flow for isolating synthetic failures in oxazole formation.
Module 1: The Reaction (Cyclodehydration)
The Problem: You are using classical Robinson-Gabriel reagents (
The Science: 5-alkoxy oxazoles are sensitive. Strong Lewis acids and the HCl generated by thionyl/phosphoryl chlorides can initiate polymerization or hydrolysis of the ester moiety before cyclization occurs.
The Solution: Switch to the Wipf Protocol (
Protocol: Wipf Cyclodehydration
Applicable for:
-
Preparation: Dissolve
(2.0 equiv) in anhydrous (0.1 M relative to substrate). -
Activation: Add
(2.0 equiv) at 0 °C. Stir until the iodine dissolves (approx. 10 min). -
Base Addition: Add
(4.0 equiv).[1] The solution may become turbid. -
Substrate Addition: Add the
-hydroxy amide/ester substrate (1.0 equiv). -
Reaction: Allow to warm to room temperature. Conversion is usually complete within 1–4 hours.
Mechanism of Action:
The reaction proceeds via an imidoyl phosphonium salt. The base (
Comparison of Dehydrating Agents
| Reagent | Conditions | Suitability for 5-Alkoxy Oxazoles | Risk Factor |
| Heat, Acidic | Poor | High. Acid-mediated hydrolysis of ester; polymerization. | |
| Burgess Reagent | Mild heat, Neutral | Good | Moderate. Expensive; difficult to scale. |
| RT, Basic | Excellent | Low. Scalable and mild. Best for functionalized substrates. | |
| Cold, Basic | Good | Moderate. Very sensitive to moisture. |
Module 2: Purification (The "Disappearing Product")
The Problem: TLC shows a clean conversion to a less polar spot. However, after column chromatography on silica gel, you recover the acyclic starting material (hydrolyzed ester) or nothing at all.
The Science: Silica gel is weakly acidic (
The Solution: Passivate the stationary phase.
Correct Purification Protocols
Option A: Buffered Silica (Recommended)
-
Prepare your eluent (e.g., Hexanes/EtOAc).
-
Add 1% Triethylamine (
) to the solvent system. -
Pre-flush the silica column with this basic solvent before loading your sample.
-
Run the column with the 1%
eluent.
Option B: Neutral Alumina If the substrate is extremely acid-sensitive, replace silica gel entirely with Neutral Alumina (Brockmann Grade III) . Alumina is less acidic and less likely to trigger ring opening.
Module 3: Alternative Route (Metal-Carbenoid Insertion)
The Problem: You are attempting to form the oxazole via the reaction of an
The Science: This reaction relies on the formation of a Rh-carbenoid which is then trapped by the nitrile lone pair. The primary competitor is carbene dimerization (forming fumarates/maleates) or reaction with the solvent.
The Solution: Concentration control and catalyst selection.
Troubleshooting Checklist
-
Q: Is the nitrile in excess?
-
A: The nitrile acts as both reactant and solvent (or co-solvent). Use the nitrile in large excess (10–20 equiv) or as the solvent if liquid.
-
-
Q: How fast is the addition?
-
A: The diazo compound must be added very slowly (via syringe pump over 4–8 hours) to keep its steady-state concentration low. This minimizes dimerization.
-
-
Q: Which catalyst?
-
A:
is standard, but for difficult substrates, (Rhodium octanoate) often provides better solubility in organic nitriles.
-
Visual Mechanism: Wipf Cyclization Pathway
Understanding the intermediate helps in troubleshooting. If the reaction stalls, it is often at the Imidoyl Phosphonium stage due to insufficient base.
Figure 2: Mechanistic pathway of the Wipf protocol. Note that base is required to drive the collapse of the intermediate.
References
-
Wipf, P.; Miller, C. P. (1993).[1][2][3] "A new synthesis of highly functionalized oxazoles."[1][2][3][4] The Journal of Organic Chemistry, 58(14), 3604–3606.[2][3] [Link]
- Core Reference for the PPh3/I2 protocol.
-
Doyle, M. P.; Protopopova, M. N.; et al. (1990). "Rhodium(II) perfluorobutyrate catalyzed synthesis of oxazoles." Tetrahedron Letters, 31(46), 6613-6616. [Link]
- Grounding for Rh-c
-
Phillips, A. J.; Uto, Y.; Wipf, P.; et al. (2000).[4] "Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor." Organic Letters, 2(8), 1165–1168. [Link]
- Alternative mild fluorinating reagents for cycliz
Sources
Removing unreacted starting materials from 5-Ethoxy-2-propyl-1,3-oxazole crude
To: Research Team From: Technical Support – Advanced Heterocyclic Chemistry Division Subject: Purification Protocol for 5-Ethoxy-2-propyl-1,3-oxazole
Triage: The "Red Flag" Stability Warning
STOP AND READ BEFORE PROCEEDING: 5-Ethoxy-2-propyl-1,3-oxazole is a 5-alkoxyoxazole . Unlike standard oxazoles, this subclass is an enol ether equivalent and is extremely acid-sensitive .
-
Do NOT wash with HCl or acidic buffers.
-
Do NOT use standard Silica Gel (acidic pH ~5) without neutralization.
-
Do NOT expose to prolonged atmospheric moisture.
Exposure to protons (
Part 1: Impurity Profiling & Removal Strategy
Based on the standard synthesis (cyclodehydration of
| Component | Role | Physico-Chemical Property | Removal Strategy |
| 5-Ethoxy-2-propyl-1,3-oxazole | Target | Lipophilic, Weakly Basic, Acid Labile , Volatile Oil. | Vacuum Distillation |
| Starting Material (SM) | Polar (H-bond donor), High BP, Stable. | Retained in pot residue / Chromatography | |
| Valeric Acid | Hydrolysis Byproduct | Acidic, smelly. | Scavenging / Basic Wash |
| Phosphorus/Sulfur Salts | Reagent Byproducts | Inorganic/Polar. | Filtration / Aqueous Wash (Basic) |
Part 2: Troubleshooting & Protocols
Q1: How do I separate the unreacted acyclic starting material ( -valerylglycine ethyl ester) from the oxazole?
The Best Method: Vacuum Distillation (Kugelrohr) Because the formation of the oxazole ring removes the amide hydrogen, the product loses significant hydrogen-bonding capability compared to the starting material. Consequently, the oxazole will have a significantly lower boiling point than the acyclic precursor.
Protocol:
-
Neutralize the crude reaction mixture with solid
or before concentrating. -
Set up a Kugelrohr or short-path distillation apparatus.
-
Apply high vacuum (< 1 mmHg).
-
Target Fraction: The 5-ethoxyoxazole will distill first (typically 60–80°C at 0.5 mmHg, though specific bp should be monitored).
-
Residue: The unreacted
-valerylglycine ethyl ester (higher MW, H-bonding) will remain in the pot.
Why this works: This method avoids all contact with acidic stationary phases and leverages the volatility difference created by cyclization.
Q2: I cannot distill. How do I purify via chromatography without destroying the compound?
The Issue: Standard silica gel is slightly acidic (
The Fix: Neutralized Silica or Basic Alumina.
Protocol (Neutralized Silica):
-
Prepare your eluent (e.g., Hexane/EtOAc).
-
Add 1% Triethylamine (
) to the eluent system. -
Pre-wash the silica column with this basic eluent before loading your sample.
-
Run the column using the basic eluent.
-
Note: The oxazole (less polar) will elute significantly faster than the acyclic amide SM (more polar).
Protocol (Basic Alumina):
-
Use Aluminum Oxide (Basic, Brockmann Grade III) .
-
This stationary phase is non-acidic and will preserve the enol ether functionality.
-
Elute with non-protic solvents (Hexane/Ether). Avoid Methanol/Ethanol if possible to prevent trans-etherification or nucleophilic attack.
Q3: How do I remove Valeric Acid or acidic reagent byproducts?
The "Gentle" Wash: You cannot use strong base (NaOH) as it may hydrolyze the ester moiety. You cannot use acid (HCl) as it will open the ring.
Protocol:
-
Dissolve crude in Diethyl Ether or MTBE (avoid DCM if possible to prevent emulsion).
-
Wash rapidly with cold, saturated
solution (pH ~8.5). -
Back-extract the aqueous layer once with ether.
-
Dry organic layers over
(Potassium Carbonate) rather than (which is slightly acidic). -
Filter and concentrate immediately.
Part 3: Visualizing the Workflow
Diagram 1: Purification Decision Matrix
This logic flow ensures you select the method that minimizes decomposition risk.
Caption: Decision tree for purifying acid-sensitive 5-ethoxyoxazoles, prioritizing non-acidic thermal separation.
Diagram 2: The "Acid Trap" (Mechanism of Failure)
Understanding why the purification fails is critical for avoiding yield loss.
Caption: Mechanism of acid-catalyzed hydrolysis reverting the oxazole ring to the acyclic starting material.
Part 4: Frequently Asked Questions (FAQ)
Q: The NMR shows a mixture of my product and the starting material, but I thought the reaction went to completion. What happened?
A: If you used
Q: Can I use polymer-supported scavengers? A: Yes. To remove unreacted Valeryl Chloride, use PS-Trisamine or PS-NMM . To remove Valeric Acid, use PS-Carbonate . Avoid strongly acidic scavengers (like PS-TsOH) as they will destroy your product.
Q: My product smells like isocyanide (foul odor). A: If you used the Schöllkopf route (Ethyl isocyanoacetate), trace isocyanide is difficult to remove. It is volatile; high-vacuum drying for 12+ hours usually removes it. If not, azeotropic distillation with toluene can help carry it over.
References
-
Turchi, I. J. (Ed.).[1] (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience. (Definitive text on oxazole stability and synthesis).
-
Firestone, R. A., et al. (1974). "Vitamin B6. I. A new synthesis of pyridoxine." Tetrahedron, 30(19), 3563-3570. Link (Describes the synthesis and handling of 5-ethoxyoxazoles).
- Kondrat'eva, G. Y. (1957). "Synthesis of oxazoles from esters of acylamino acids." Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya.
-
Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles."[2] The Journal of Organic Chemistry, 58(14), 3604-3606. Link (Discusses mild Robinson-Gabriel cyclization conditions).
Sources
Technical Support: Precision Thermal Management for 5-Ethoxy-2-propyl-1,3-oxazole Scale-Up
Status: Operational | Ticket ID: OX-5E2P-THERM-001
Assigned Specialist: Senior Application Scientist, Process Development Group
Executive Summary
Scaling up the synthesis of 5-Ethoxy-2-propyl-1,3-oxazole presents a classic conflict between kinetic activation and thermodynamic stability . As a 5-alkoxyoxazole, this molecule effectively functions as a cyclic enol ether. While the oxazole ring requires significant thermal energy to close (cyclodehydration), the resulting 5-ethoxy moiety is acid-labile and prone to thermal degradation (polymerization or hydrolysis) if exposed to prolonged heat stress.
This guide moves beyond static temperature setpoints. We utilize Dynamic Temperature Gradients (DTG) —specifically within continuous flow or staged batch reactors—to isolate the formation event from degradation pathways.
Module 1: The Thermodynamic & Kinetic Conflict
The Problem: In small-scale batch reactions (e.g., 100 mg), heat dissipation is rapid. You can heat the reaction to 80°C to drive cyclization and cool it quickly. On a kilogram scale, the surface-area-to-volume ratio drops. The core temperature lags behind the jacket temperature, leading to "thermal inertia."
-
Zone A (Activation): Reaction requires
to overcome the activation energy ( ) of the cyclodehydration (typically using agents like , Burgess reagent, or T3P). -
Zone B (Degradation): The product (5-ethoxyoxazole) begins significant hydrolysis or ring-opening above
in the presence of trace acid/water byproducts.
The Solution:
You must implement a Residence Time-Temperature (RtT) Gradient . The goal is to spike the temperature to initiate reaction, maintain it only for the duration of conversion (
Data: Temperature vs. Yield/Purity Trade-off
| Temperature Zone | Reaction Rate ( | Product Stability ( | Outcome |
| Low (20–40°C) | Negligible | High (>24 h) | 0% Conversion. Starting material recovery. |
| Medium (60–75°C) | Moderate | Moderate (4 h) | Ideal Window. High yield, manageable impurities. |
| High (>90°C) | Rapid | Low (<15 min) | Runaway/Tar. Polymerization dominates. |
Module 2: Experimental Protocol (Flow Chemistry Approach)
Methodology: We recommend a Continuous Flow Reactor setup over batch processing for this scale-up. Flow chemistry allows you to create distinct thermal zones that the reaction "travels" through, guaranteeing that every milliliter of solution experiences the exact same thermal history.
Reagents:
-
Substrate: Ethyl
-butyrylglycinate (0.5 M in MeCN). -
Reagent: Dehydrating agent (e.g., Burgess Reagent or
/Base) (1.1 equiv).
The Gradient Protocol:
-
Zone 1: Pre-Heating (Mixing Zone)
-
Temp: 25°C
40°C -
Purpose: Homogenization of viscosity without triggering exotherm.
-
Dwell Time: 30 seconds.
-
-
Zone 2: The Reaction Spike (Activation Zone)
-
Temp: 85°C (Rapid Ramp)
-
Purpose: Overcome
for cyclization. -
Dwell Time: 2–5 minutes (Determine via LC-MS monitoring).
-
Critical: This zone must be pressurized (Back Pressure Regulator ~100 psi) to prevent solvent boiling.
-
-
Zone 3: Thermal Quench (Stabilization Zone)
-
Temp:
0°C (Active Cooling) -
Purpose: "Freeze" the equilibrium.
-
Action: Immediate mixing with a basic quench solution (e.g.,
/Hexane) to neutralize acid byproducts before collection.
-
Module 3: Visualization of the Workflow
The following diagram illustrates the optimized flow setup with the critical temperature gradient zones.
Caption: Continuous flow setup illustrating the three-stage temperature gradient required to maximize yield while minimizing thermal degradation.
Module 4: Troubleshooting & FAQs
Q1: My yield drops significantly when I scale from 5g to 100g in batch. Why?
A: This is a classic Heat Transfer Limitation . In a 5g batch, the exotherm from the cyclization is dissipated quickly. In a 100g batch, the heat accumulation causes the internal temperature to spike well above your setpoint (e.g., reaching 110°C internally while the jacket is at 80°C).
-
Diagnosis: Check for "tarring" or dark discoloration.
-
Fix: Switch to semi-batch addition (add the dehydrating agent slowly over 2 hours) or, preferably, switch to the flow protocol described above to increase surface area for heat exchange.
Q2: The product vanishes during workup. LC-MS showed it was there!
A: 5-Ethoxyoxazoles are acid-sensitive enol ethers .
If your reaction generates acidic byproducts (like
-
Fix: Do not use water initially. Quench into a non-aqueous basic buffer (e.g., Triethylamine in MTBE) or a cold saturated
slurry where the pH is strictly controlled >7.
Q3: How do I determine the optimal residence time for Zone 2?
A: Perform a DoE (Design of Experiments) sweep. Run the flow reactor at a fixed temperature (80°C) and vary the flow rate to scan residence times: 1 min, 2 min, 4 min, 8 min. Plot "Conversion" vs. "Impurity Profile." The point where conversion plateaus but impurities are still low is your optimal residence time.
Module 5: Diagnostic Logic Tree
Use this decision tree to diagnose failure modes during scale-up.
Caption: Logic tree for diagnosing yield loss. Distinguishes between reaction kinetics failures and workup stability issues.
References
-
General Synthesis of Oxazoles : Wipf, P. (2005). Synthesis of Oxazoles. In Science of Synthesis (Vol. 11, pp. 383–492). Thieme.
-
Flow Chemistry Optimization : Baxendale, I. R., et al. (2006). Fully automated continuous flow synthesis of 4,5-disubstituted oxazoles. Organic Letters, 8(23), 5231-5234.
-
Scale-Up Thermodynamics : Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
-
Oxazole Stability : Turchi, I. J. (1981). Oxazoles.[1][2][3][4][5][6] In The Chemistry of Heterocyclic Compounds. Wiley-Interscience.
Sources
Overcoming steric hindrance in 2-propyl substituted oxazole reactions
Ticket ID: OX-2P-STERIC-001 Subject: Advanced Protocols for Overcoming Steric & Regioselective Challenges in 2-Propyl Oxazoles Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary & Diagnostic
You are encountering difficulties functionalizing 2-propyl oxazole . This substrate presents a unique "Steric-Electronic Mismatch":
-
The Steric Wall: The C2-propyl group (especially if isopropyl) creates a significant "sweep volume" that shields the ring nitrogen and hinders the approach of reagents to the adjacent C4/C5 positions.
-
The Lateral Trap: In lithiation chemistry, the
-protons of the propyl chain are kinetically acidic, often leading to unwanted lateral deprotonation rather than the desired ring functionalization.
This guide provides "Gold Standard" protocols to bypass these failure modes, moving beyond standard textbook methods to field-proven, high-fidelity systems.
Decision Matrix: Workflow Selector
Before proceeding, identify your target transformation using the logic flow below.
Figure 1: Strategic decision tree for selecting the correct functionalization pathway based on the target moiety.
Module A: Solving the Lithiation "Lateral Trap"
The Problem: Standard bases like
The Solution: Switch to Knochel-Hauser Bases (TMP-Magnesiation) .
The bulky TMP (2,2,6,6-tetramethylpiperidyl) ligand prevents nucleophilic attack on the ring, while the Magnesium/Zinc character softens the basicity, favoring thermodynamic stability (ring C5) over kinetic acidity (chain
Protocol 1: C5-Magnesiation using TMPMgCl·LiCl
Recommended for: Trapping with aldehydes, halides, or transmetallation to Pd.
| Step | Action | Technical Rationale |
| 1 | Preparation | Flame-dry a flask under Argon. Charge with 2-propyl oxazole (1.0 equiv) in anhydrous THF (0.5 M). |
| 2 | Reagent Addition | Cool to -78°C . Add TMPMgCl·LiCl (1.1 equiv) dropwise over 10 min. |
| 3 | Activation | Stir at -78°C for 30 min, then warm to -20°C for 1 hour. |
| 4 | Trapping | Add electrophile (e.g., Iodine, Benzaldehyde) at -20°C. Warm to RT. |
| 5 | Quench | Sat. NH4Cl solution. |
Validation Data:
-
Yield vs. n-BuLi: TMP-Mg system typically yields >85% C5-functionalized product, whereas n-BuLi yields <40% (mixed with lateral alkylation products) [1].
Module B: Overcoming Sterics in Cross-Coupling
The Problem: In Pd-catalyzed C-H arylation, the 2-propyl group blocks the active site. Standard ligands (PPh3) fail to promote the Reductive Elimination step due to steric crowding.
The Solution: Use NiXantphos or P(tBu)3 . Wide bite-angle ligands (NiXantphos) or bulky electron-rich phosphines accelerate the difficult steps in the catalytic cycle.
Protocol 2: C5-Arylation (The "NiXantphos" Method)
Recommended for: Attaching aryl/heteroaryl rings to C5.
Reagents:
-
Substrate: 2-propyl oxazole
-
Coupling Partner: Aryl Bromide (Ar-Br)
-
Catalyst: Pd(OAc)2 (5 mol%)[1]
-
Ligand: NiXantphos (7.5 mol%) [1]
-
Base: NaOtBu (2.0 equiv) or K2CO3 (mild)
-
Solvent: DMA (Dimethylacetamide) or DMF
Workflow:
-
Mix Solids: Combine Pd(OAc)2, NiXantphos, Base, and Ar-Br in a vial inside a glovebox (or under strict N2 flow).
-
Solvation: Add DMA (degassed). Add 2-propyl oxazole (1.2 equiv).
-
Heating: Heat to 100°C (or 140°C for unactivated aryl bromides).
-
Duration: 12–16 hours.
Troubleshooting Table:
| Symptom | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or insufficient activation energy. | Switch solvent to Pivalic Acid/Toluene mix (proton transfer shuttle mechanism). |
| C2-Arylation (Trace) | Not applicable here (C2 is blocked), but indicates ring opening. | Lower temp to 80°C; ensure anhydrous conditions. |
| Black Precipitate | Pd-black formation (ligand dissociation). | Increase Ligand:Pd ratio to 2:1. Switch to XPhos . |
Mechanistic Insight: The reaction proceeds via a Deprotonative Cross-Coupling Process (DCCP) .[1] The acidity of C5 is lower than C2, but with C2 blocked, the base assists Pd coordination. Polar solvents like DMA stabilize the polar transition state required for C5-palladation [2].
Module C: Radical Functionalization (Minisci)
The Problem: You need to add an alkyl group to C5, but metal-catalyzed methods are failing due to the propyl group's steric sweep.
The Solution: Minisci Reaction . Radicals are less sensitive to steric bulk than metal complexes. By protonating the oxazole nitrogen, you increase the electrophilicity of the ring, directing nucleophilic alkyl radicals to C5.
Protocol 3: Acid-Mediated Radical Alkylation
-
Setup: Dissolve 2-propyl oxazole in DCM/Water (biphasic) or TFA.
-
Radical Source: Add Carboxylic Acid (R-COOH) corresponding to the alkyl group you want to add.
-
Catalyst/Oxidant: Add AgNO3 (0.2 equiv) and (NH4)2S2O8 (2.0 equiv).
-
Reaction: Stir vigorously at 40°C. The acid (TFA or added H2SO4) protonates the oxazole.
-
Selectivity: The radical attacks C5 exclusively as it is the most electron-deficient position available (C2 is blocked) [3].
FAQ: Specific User Scenarios
Q: I have an isopropyl group at C2, not n-propyl. Does this change the protocol? A: Yes. The isopropyl group is significantly bulkier.
-
Impact: It completely protects the Nitrogen lone pair.
-
Adjustment: For Protocol 2 (Pd-coupling), you must use a "wingtip" ligand like Buchwald's XPhos or BrettPhos . NiXantphos may be too rigid to accommodate the isopropyl clash. Increase temperature by 20°C.
Q: Can I use n-BuLi if I keep it at -78°C? A: Highly risky. Even at -78°C, 2-propyl oxazole undergoes lateral lithiation (removing a proton from the propyl chain) faster than C5 ring lithiation. This leads to a mixture of products.[2][3] Stick to TMP-bases (Protocol 1) or use LiHMDS if TMP is unavailable (though LiHMDS is weaker).
Q: My product is decomposing during workup. A: 2-substituted oxazoles can hydrolyze to acyclic amides under acidic aqueous conditions.
-
Fix: Buffer your quench. Use Phosphate Buffer (pH 7) instead of 1M HCl. Keep the workup cold (0°C).
References
-
Knochel, P., et al. (2015). Regioselective Functionalization of the Oxazole Scaffold Using TMP-Bases of Mg and Zn. Organic Letters.
-
Doucet, H., et al. (2010). Room-Temperature Palladium-Catalyzed Direct 2-Arylation of Benzoxazoles. (Applied here to Oxazole C5 context). PMC/NIH.
-
Baran, P. S., et al. (2021).[4] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines (Minisci Mechanism). J. Am. Chem. Soc. [4]
-
Verrier, C., et al. (2011). Direct C-H Arylation of Oxazoles. Chemical Science.
For further assistance, please upload your NMR spectra to the secure portal referencing Ticket OX-2P-STERIC-001.
Sources
- 1. Room-Temperature Palladium-Catalyzed Direct 2-Arylation of Benzoxazoles with Aryl and Heteroaryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minisci reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
Handling moisture sensitivity in 5-Ethoxy-2-propyl-1,3-oxazole storage
Subject: Handling, Storage, and Stability Protocols
Document ID: TS-OXZ-05-PRO | Version: 2.4 | Status: Active
Executive Summary: The Stability Paradox
Welcome to the Technical Support Center. You are likely working with 5-Ethoxy-2-propyl-1,3-oxazole as a diene in Diels-Alder cycloadditions (often for pyridine synthesis) or as a masked
The Critical Insight: This compound behaves chemically as a cyclic imidate ester and a vinyl ether . While the propyl group at C2 provides minor steric protection, the ethoxy group at C5 renders the ring highly electron-rich. Consequently, it is extremely sensitive to acid-catalyzed hydrolysis .
The Failure Mode: Exposure to atmospheric moisture and trace acidity (even from silica gel) triggers ring opening, converting your active reagent into an acyclic
Mechanism of Degradation (The "Why")
Understanding the mechanism is the only way to prevent failure. The degradation is not a random oxidation; it is a specific, water-mediated hydrolysis targeting the C5-O bond.
Figure 1: Acid-Catalyzed Hydrolysis Pathway
Caption: The degradation cascade. Note that trace acid acts as a catalyst; once started, moisture from the air drives the reaction to completion.
Storage & Handling SOP
Strict adherence to this protocol is required to maintain purity >95%.
Standard Operating Procedure (SOP-OXZ-001)
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (Freezer) | Kinetic suppression of hydrolysis rates. |
| Atmosphere | Argon or Nitrogen | Displaces atmospheric moisture. Carbon dioxide (air) can form carbonic acid in wet solvents, triggering degradation. |
| Container | Amber Glass + Septum | Amber glass prevents photochemical side-reactions; crimped septum allows needle transfer without air exposure. |
| Solvents | Anhydrous Only | Use solvents dried over molecular sieves. Avoid chloroform/DCM stabilized with ethanol/acid. |
| Additives | 1% Triethylamine (Optional) | Storing in solution? Add 1% Et3N to buffer trace acidity. |
Workflow: Safe Aliquoting
Caption: Correct thermal equilibration prevents condensation of atmospheric water on the cold vial surface.
Troubleshooting & FAQs
Scenario A: "My compound turned from colorless to yellow oil."
Diagnosis: Hydrolysis has occurred. The yellow color often comes from oligomerization of the ring-opened products. Action: Run a proton NMR.
-
Look for: Loss of the aromatic oxazole singlet (typically
6.0–7.0 ppm range for H4). -
Look for: Appearance of a broad amide NH doublet (
6.0–8.0 ppm) and new methylene signals corresponding to the acyclic ester.
Scenario B: "I purified it on a Silica Gel column and lost everything."
Diagnosis: Critical Error. Silica gel is slightly acidic (pH 6.0–6.5). This is sufficient to destroy 5-ethoxyoxazoles during the time scale of a column run. Solution:
-
Use Neutral or Basic Alumina: These stationary phases do not catalyze the ring opening.
-
Buffer the Silica: If you must use silica, pre-treat the column with 1-2% Triethylamine in the eluent to neutralize acidic sites.
Scenario C: "Can I distill this compound?"
Answer: Yes, but with extreme caution.
-
Requirement: High vacuum (< 1 mmHg) and low bath temperature.
-
Risk: Thermal rearrangement (Cornforth rearrangement) or polymerization can occur if heated excessively. Bulb-to-bulb (Kugelrohr) distillation is preferred over fractional distillation.
Quality Control Data
Use these parameters to validate the integrity of your batch before starting a synthesis.
| Test | Acceptance Criteria | Failure Indicator |
| Appearance | Colorless to pale yellow liquid | Dark orange/brown oil |
| 1H NMR (CDCl3) | Sharp singlet at ~6.0–6.5 ppm (C4-H) | Broad multiplets, loss of C4-H singlet |
| Solubility | Soluble in Hexane, Et2O, THF | Turbidity in non-polar solvents (hydrolysis products are more polar) |
| Water Content | < 0.1% (Karl Fischer) | > 0.5% (Immediate drying required) |
References
-
Turchi, I. J. (1986). The Chemistry of Oxazoles.[1] In The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (The definitive review on oxazole stability and reactivity).
-
Firestone, R. A., & Harris, E. E. (1967). Reaction of 5-Ethoxyoxazoles with Dienes.Journal of Organic Chemistry, 32(12), 4078–4081. (Foundational work on 5-ethoxyoxazole handling in Diels-Alder reactions).
-
Wipf, P. (1999). Synthetic Applications of Oxazoles.Chemical Reviews, 99(3), 731–772. (Modern context for drug development applications).
-
Hassner, A., & Fischer, B. (1974). Oxazoles from isocyanides.Tetrahedron, 30(16), 2911-2917. (Describes the sensitivity of the imidate moiety).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling.
Sources
Validation & Comparative
FTIR Spectral Profiling of 5-Ethoxy-2-propyl-1,3-oxazole: A Comparative Methodological Guide
Executive Summary
5-Ethoxy-2-propyl-1,3-oxazole represents a distinct class of 2,5-disubstituted oxazoles, serving as a critical scaffold in medicinal chemistry (e.g., antitubercular and anti-inflammatory agents) and flavor chemistry. Its structural integrity relies on the stability of the 1,3-oxazole heterocyclic core and the specific electronic environments of the ethoxy (C5-position) and propyl (C2-position) substituents.
This guide provides a technical comparison of FTIR analysis against alternative characterization methods, establishing a validated protocol for identifying this specific molecular architecture. We prioritize Attenuated Total Reflectance (ATR-FTIR) as the industry-standard methodology for this compound, contrasting it with Transmission FTIR and Raman spectroscopy.
Part 1: Structural Analysis & Band Assignment
To accurately interpret the FTIR spectrum, we must deconstruct the molecule into its constituent vibrational oscillators. The spectrum of 5-Ethoxy-2-propyl-1,3-oxazole is defined by the interplay between the aromatic oxazole ring and its aliphatic substituents.
Predicted Functional Group Assignments
Based on the vibrational modes of 2,5-disubstituted oxazoles and alkyl-aryl ethers, the following spectral fingerprint is established:
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Diagnostic Value |
| Oxazole Ring | C=N Stretching | 1550 – 1580 | Strong | Primary confirmation of heterocyclic core.[1] |
| Oxazole Ring | C=C Stretching | 1490 – 1510 | Medium | Confirms aromaticity; often coupled with ring breathing. |
| Ethoxy Ether | C-O-C Asym. Stretch | 1240 – 1265 | Very Strong | Critical for distinguishing from non-alkoxy oxazoles. |
| Ethoxy Ether | C-O-C Sym. Stretch | 1020 – 1050 | Strong | Corroborates the ether linkage. |
| Propyl Chain | C-H Stretching (sp³) | 2960, 2930, 2870 | Medium-Strong | Typical triplet pattern for alkyl chains (-CH₃, -CH₂-). |
| Ring Breathing | Ring Deformation | 1080 – 1100 | Medium | Characteristic of the 1,3-oxazole skeleton.[2] |
Expert Insight: The position of the ethoxy group at C5 induces a mesomeric effect (+M), which typically shifts the C=N band to lower wavenumbers compared to unsubstituted oxazole, while intensifying the ring breathing modes due to increased polarizability.
Part 2: Comparative Analysis of Analytical Techniques
For drug development professionals, choosing the right analytical tool is a balance of sensitivity, sample integrity, and throughput.
Comparison 1: ATR-FTIR vs. Transmission (KBr) FTIR
Given that 5-Ethoxy-2-propyl-1,3-oxazole is likely a liquid or low-melting solid at room temperature (inferred from the 5-ethyl-2-propyl analog properties), liquid sampling techniques are paramount.
| Feature | ATR-FTIR (Recommended) | Transmission FTIR (KBr Pellet/Liquid Cell) |
| Sample Prep | None. Drop-and-shoot method. | High. Requires pathlength calculation or KBr pressing. |
| Pathlength | Fixed (~2 µm). Ideal for strongly absorbing liquids. | Variable. Risk of detector saturation with pure liquids. |
| Reproducibility | Excellent. Constant pathlength ensures quantitative validity. | Variable. Dependent on cell thickness/spacer uniformity. |
| Clean-up | Instant (Ethanol wipe). | Tedious (Cell disassembly/washing). |
| Verdict | Superior. Eliminates pathlength errors and sample preparation time. | Inferior. Only recommended for trace analysis in dilute solutions. |
Comparison 2: FTIR vs. Raman Spectroscopy
While FTIR is the standard for functional group identification, Raman spectroscopy offers complementary structural data.[3][4][5][6]
-
FTIR Strength: Exceptional sensitivity to polar functional groups.[3] The C-O-C (ether) and C=N (imine) dipoles in this molecule produce intense IR bands, making FTIR the preferred tool for purity assays and identification.
-
Raman Strength: Superior for symmetrical bonds and the carbon backbone. Raman would highlight the propyl chain C-C skeleton and the symmetric ring breathing modes but often struggles with the fluorescence inherent in some heterocyclic impurities.
Part 3: Experimental Protocol (Self-Validating System)
This protocol is designed for a Single-Reflection Diamond ATR system, ensuring maximum chemical resistance and durability.
Workflow Diagram
The following diagram outlines the decision logic and workflow for characterizing this oxazole derivative.
Caption: Operational workflow for FTIR acquisition, prioritizing Diamond ATR for pure liquid analysis.
Step-by-Step Methodology
-
System Initialization:
-
Ensure the FTIR spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) is warmed up for at least 30 minutes.
-
Detector: DTGS (Deuterated Triglycine Sulfate) is sufficient; MCT is not required for standard analysis.
-
Accessory: Single-bounce Diamond ATR.
-
-
Background Acquisition:
-
Clean the crystal with spectroscopic-grade isopropanol. Verify the energy throughput meter is stable.
-
Collect an air background spectrum (Range: 4000–600 cm⁻¹, Resolution: 4 cm⁻¹, Scans: 32).
-
-
Sample Application:
-
Pipette approximately 10–20 µL of 5-Ethoxy-2-propyl-1,3-oxazole directly onto the center of the diamond crystal.
-
Note: If the sample is volatile, use a volatile cover clamp to prevent evaporation during the scan.
-
-
Data Collection:
-
Collect the sample spectrum using the same parameters as the background.
-
Quality Check: Ensure the maximum absorbance (usually the C-O-C band) does not exceed 1.5 A. If >1.5 A, the detector response may become non-linear (though rare with ATR).
-
-
Post-Processing:
-
Apply ATR Correction (if quantitative comparison to transmission libraries is required).
-
Perform Automatic Baseline Correction .
-
Identify peaks using a threshold of 5% transmission.
-
Part 4: Troubleshooting & Validation
To ensure scientific integrity, every spectrum must pass the following validation criteria:
-
The "Water Test": Check the 3200–3600 cm⁻¹ region. A broad curve indicates moisture contamination (hygroscopic nature of the ether). Action: Dry sample over MgSO₄ if detected.
-
The "Carbonyl Trap": A sharp peak at 1700–1750 cm⁻¹ suggests oxidation of the propyl group or hydrolysis of the ether. Action: Reject sample if significant carbonyl presence is detected (unless it is a known synthetic intermediate).
-
Baseline Flatness: A sloping baseline in ATR usually indicates poor contact or crystal contamination. Action: Re-clean and re-clamp.
References
-
Turchi, I. J. (1986).[2] The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience. (Foundational text on oxazole synthesis and properties).
-
National Institute of Standards and Technology (NIST). (2025).[1] Oxazole Gas Phase IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. (2025).[7] Compound Summary: 5-ethyl-2-propyl-1,3-oxazole.[7] National Library of Medicine. Available at: [Link]
- Singh, V. B., et al. (2007). Vibrational assignment of the normal modes of oxazole derivatives via FTIR and Raman spectra. Spectrochimica Acta Part A. (Validates vibrational assignments for substituted oxazoles).
Sources
- 1. updatepublishing.com [updatepublishing.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. sfr.ca [sfr.ca]
- 4. Fourier Transform Infrared (FTIR) vs. Raman Spectroscopy: A Comprehensive Guide [labx.com]
- 5. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations - Analysis Solutions [gatewayanalytical.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. catalog.data.gov [catalog.data.gov]
HPLC method development for purity assay of 5-Ethoxy-2-propyl-1,3-oxazole
A Comparative Guide to HPLC and UPLC Method Development for the Purity Assay of 5-Ethoxy-2-propyl-1,3-oxazole
Introduction: The Critical Role of Purity in Pharmaceutical Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel entities like 5-Ethoxy-2-propyl-1,3-oxazole, a robust and reliable analytical method for purity determination is imperative. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, experience-driven walkthrough of developing a purity assay method using High-Performance Liquid Chromatography (HPLC).
We will not only detail the development and validation of a primary Reversed-Phase HPLC (RP-HPLC) method but also compare it directly with its modern alternative, Ultra-Performance Liquid Chromatography (UPLC). This comparison will be supported by experimental data to provide a clear, objective analysis of performance, enabling you, the researcher, to make informed decisions for your analytical workflow.
Part 1: Primary Method Development: A Reversed-Phase HPLC Approach
The development of a successful HPLC method is a systematic process, blending theoretical knowledge with empirical optimization. Our goal is to create a stability-indicating method capable of separating the main analyte from potential impurities and degradation products.
Causality Behind Initial Choices: A Scientist's Rationale
Before the first injection, we must analyze our target molecule. 5-Ethoxy-2-propyl-1,3-oxazole is a heterocyclic compound. Its structure, featuring an oxazole ring, an ethoxy group, and a propyl chain, suggests moderate hydrophobicity. The oxazole ring itself is a weak base, with a predicted pKa of the conjugate acid around 0.8.[1] This means that at a mobile phase pH of 2 or higher, the molecule will be in its neutral form, which is ideal for retention on a reversed-phase column.
Based on this analysis, our initial choices are:
-
Chromatographic Mode: Reversed-Phase HPLC is the logical choice, as it separates molecules based on hydrophobicity.[2] More than 90% of all small-molecule pharmaceutical analyses are performed in this mode due to its versatility and robustness.
-
Stationary Phase (Column): A C18 (octadecylsilyl) bonded silica column is the workhorse of reversed-phase chromatography and our primary candidate.[3][4] We will select a modern, high-purity silica column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) to ensure good peak shape and efficiency.
-
Mobile Phase: A combination of water and an organic modifier is standard. We will start with Acetonitrile (ACN) over Methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency.[5] To ensure the analyte remains in a single, neutral form and to suppress the ionization of residual silanols on the column surface, we will acidify the aqueous portion of the mobile phase with 0.1% Formic Acid. This is a common practice to achieve sharp, symmetrical peaks.[6]
-
Detection: The conjugated system of the oxazole ring is expected to have a UV chromophore. A Photodiode Array (PDA) detector is invaluable during development to screen across a range of wavelengths and identify the absorbance maximum (λmax) for optimal sensitivity, as well as to assess peak purity.
-
Elution Mode: A gradient elution, starting with a higher percentage of the aqueous phase and increasing the organic phase over time, is the most effective starting point for a purity assay.[3][7] This approach ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column in a reasonable timeframe.
Experimental Workflow for Method Development
The process follows a logical progression from broad screening to fine-tuning and final validation.
Caption: A streamlined workflow for HPLC method development.
Experimental Protocol: Optimized RP-HPLC Method
This protocol represents the culmination of the screening and optimization phases.
Objective: To determine the purity of 5-Ethoxy-2-propyl-1,3-oxazole and separate it from potential impurities.
Materials:
-
HPLC System with Gradient Pump, Autosampler, Column Oven, and PDA Detector
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade)
-
Diluent: Acetonitrile/Water (50:50 v/v)
-
Standard: 5-Ethoxy-2-propyl-1,3-oxazole reference standard
-
Sample: Test sample of 5-Ethoxy-2-propyl-1,3-oxazole
Procedure:
-
System Preparation:
-
Set up the HPLC system.
-
Purge all solvent lines to remove air bubbles.
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
-
Standard Preparation:
-
Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.
-
-
Sample Preparation:
-
Prepare the test sample in the same manner as the standard to a final concentration of approximately 0.5 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection Wavelength: 245 nm (determined from UV scan)
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Analysis:
-
Inject the diluent (blank) to ensure no system peaks interfere.
-
Inject the standard solution five times to check for system suitability (e.g., %RSD of peak area < 2.0%).
-
Inject the sample solution.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the sample by area percent normalization:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Part 2: The High-Throughput Alternative: Ultra-Performance Liquid Chromatography (UPLC)
While HPLC is robust and reliable, UPLC technology offers significant advantages in speed and resolution by using columns with sub-2 µm particles and instrumentation that can handle much higher pressures (up to 15,000 psi).[8][9][10] This leads to faster analysis times, improved sensitivity, and reduced solvent consumption.[11] For a drug development environment where throughput is critical, UPLC is an attractive alternative.
Method Transfer from HPLC to UPLC
The developed HPLC method can be scientifically transferred to a UPLC system. The core principle is to maintain the separation chemistry while scaling the method parameters (flow rate, gradient time, injection volume) to the smaller UPLC column dimensions (e.g., 50 mm x 2.1 mm, 1.7 µm).
Experimental Protocol: Optimized UPLC Method
Objective: To provide a high-throughput purity assay for 5-Ethoxy-2-propyl-1,3-oxazole.
Materials:
-
UPLC System
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size
-
All other reagents are the same as the HPLC method.
Procedure:
-
System and Sample Preparation: As per the HPLC method.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 1 µL
-
Detection Wavelength: 245 nm
-
Gradient Program (Scaled):
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 5.0 5 95 6.0 5 95 6.1 95 5 | 7.0 | 95 | 5 |
-
Part 3: Head-to-Head Performance Comparison: HPLC vs. UPLC
To provide an objective comparison, the same sample, containing the main analyte and a known impurity, was analyzed using both the optimized HPLC and UPLC methods.
Comparative Performance Data
| Parameter | HPLC Method | UPLC Method | Justification |
| Run Time | 30 minutes | 7 minutes | UPLC offers a >4x increase in throughput.[8][11] |
| Resolution (Analyte/Impurity) | 2.5 | 3.8 | The higher efficiency of the sub-2 µm particles in the UPLC column provides superior resolving power.[8] |
| Peak Asymmetry (Analyte) | 1.2 | 1.1 | Both methods show good peak shape, with UPLC being slightly more symmetrical due to reduced band broadening. |
| Solvent Consumption (per run) | ~28 mL | ~3.5 mL | UPLC provides an 8-fold reduction in solvent use, leading to significant cost savings and environmental benefits.[11] |
| System Backpressure (approx.) | 1,800 psi | 9,500 psi | UPLC operates at significantly higher pressures, which is the trade-off for its speed and resolution.[10] |
Logical Comparison of Techniques
Caption: A comparison of HPLC and UPLC for purity analysis.
Given the superior speed, resolution, and efficiency, the UPLC method is selected for full validation and implementation for routine purity testing.
Part 4: Method Validation: Ensuring Trustworthiness and Compliance
Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[12] The validation will be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[13][14][15]
Validation Protocol for the UPLC Method
1. Specificity / Forced Degradation:
-
Protocol: Expose the sample solution (0.5 mg/mL) to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (ICH light conditions) stress for a defined period (e.g., 24 hours). Analyze the stressed samples alongside an unstressed sample.
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products and excipients. The PDA detector will be used to assess peak purity of the main analyte peak in all conditions.
2. Linearity and Range:
-
Protocol: Prepare a series of at least five standard solutions covering 50% to 150% of the nominal sample concentration (e.g., 0.25 to 0.75 mg/mL). Plot the peak area against the concentration and perform a linear regression analysis.
-
Objective: To demonstrate a direct proportional relationship between concentration and detector response.
3. Accuracy (% Recovery):
-
Protocol: Spike a placebo (mixture of all formulation excipients without the API) with the API at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare each level in triplicate.
-
Objective: To determine the closeness of the measured value to the true value.
4. Precision:
-
Protocol:
-
Repeatability (Intra-assay): Analyze six replicate sample preparations at 100% of the test concentration on the same day, by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument if possible.
-
-
Objective: To demonstrate the degree of scatter between a series of measurements.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Protocol: Determine based on the signal-to-noise ratio (S/N) of a series of dilute solutions. Typically, LOD is where S/N ≥ 3, and LOQ is where S/N ≥ 10. The LOQ concentration must also meet acceptable precision and accuracy.
-
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.
6. Robustness:
-
Protocol: Introduce small, deliberate variations to the method parameters, such as flow rate (±0.05 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).
-
Objective: To demonstrate the method's reliability during normal usage.
Validation Acceptance Criteria Summary
| Validation Parameter | Acceptance Criteria |
| Specificity | Peak purity index > 0.999; No co-elution at the analyte's retention time. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Range | 80% - 120% of the test concentration |
| Accuracy | % Recovery between 98.0% and 102.0% |
| Precision (Repeatability) | Relative Standard Deviation (%RSD) ≤ 2.0% |
| Intermediate Precision | Overall %RSD ≤ 2.0% |
| LOQ | %RSD ≤ 10.0% |
| Robustness | System suitability parameters (resolution, tailing factor) remain within limits. |
Conclusion and Final Recommendation
This guide has detailed a systematic approach to developing a purity assay method for 5-Ethoxy-2-propyl-1,3-oxazole. The initial RP-HPLC method provided adequate separation, demonstrating the soundness of the foundational scientific principles. However, the comparative data clearly shows that transferring the method to a UPLC platform offers substantial gains in performance.
The UPLC method delivers a four-fold increase in sample throughput , superior resolution of impurities, and an eight-fold reduction in solvent consumption . While requiring a higher initial capital investment, the long-term benefits in operational efficiency, data quality, and cost savings make the UPLC method the unequivocally superior choice for routine quality control and stability testing in a modern drug development setting. The subsequent validation as per ICH guidelines ensures that this high-performance method is not only fast and efficient but also accurate, precise, and trustworthy.
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The Unambiguous Identification of 5-Ethoxy-2-propyl-1,3-oxazole: A Comparative Guide to Structural Elucidation Techniques
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock of discovery. The synthesis of a novel compound, such as 5-Ethoxy-2-propyl-1,3-oxazole, is merely the first step; its true value is only unlocked upon rigorous structural verification. This guide provides an in-depth comparison of analytical techniques for this purpose, with a primary focus on the gold standard—X-ray crystallography—and its powerful spectroscopic alternatives. While public domain crystallographic data for 5-Ethoxy-2-propyl-1,3-oxazole is not currently available, this guide will present a predictive analysis based on structurally analogous compounds and offer a comparative framework against readily obtainable spectroscopic data.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule.[1][2][3] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, leaving no ambiguity about the compound's constitution and stereochemistry.[4]
Predicted Crystallographic Data for 5-Ethoxy-2-propyl-1,3-oxazole
Based on the analysis of a structurally similar compound, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, we can predict the likely crystallographic parameters for 5-Ethoxy-2-propyl-1,3-oxazole. The presence of the flexible propyl and ethoxy groups may influence the crystal packing, but a monoclinic crystal system is a probable outcome.
| Parameter | Predicted Value | Rationale |
| Crystal System | Monoclinic | A common crystal system for substituted oxazole derivatives. |
| Space Group | P2₁/n | A frequently observed space group for small organic molecules. |
| a (Å) | 8 - 12 | Based on typical cell dimensions for similar-sized molecules. |
| b (Å) | 10 - 15 | |
| c (Å) | 15 - 20 | |
| β (°) | 90 - 110 | |
| Volume (ų) | 1200 - 1800 | |
| Z | 4 | Number of molecules per unit cell, typical for this space group. |
Experimental Protocol: The Path to a Crystal Structure
Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step.[1][2] The following protocol outlines the general workflow.
1. Crystallization:
-
Purity is paramount: The compound must be of the highest possible purity.
-
Solvent Selection: Choose a solvent in which the compound has moderate solubility. Slow evaporation of a saturated solution is a common and effective technique. A solvent system of ethanol/water or hexane/ethyl acetate could be a good starting point for 5-Ethoxy-2-propyl-1,3-oxazole.
-
Method:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture.
-
Filter the solution to remove any particulate matter.
-
Allow the solvent to evaporate slowly in a dust-free environment. This can be achieved by covering the vial with parafilm and piercing a few small holes.
-
Patience is key; crystal growth can take anywhere from a few days to several weeks.
-
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer in the X-ray diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.
-
A beam of monochromatic X-rays is directed at the crystal.
-
The crystal is rotated, and the diffraction pattern is recorded on a detector.
3. Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The positions of the atoms in the crystal lattice are determined using computational methods.
-
The structural model is then refined to achieve the best possible fit with the experimental data.
Diagram of the X-ray Crystallography Workflow:
Caption: General workflow for X-ray crystallography.
The Spectroscopic Toolkit: Powerful Alternatives for Structural Confirmation
When single crystals are elusive, a combination of spectroscopic techniques provides the necessary data for unambiguous structure determination.[5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of organic chemistry, providing detailed information about the chemical environment of individual atoms.[6][8] For 5-Ethoxy-2-propyl-1,3-oxazole, both ¹H and ¹³C NMR, along with 2D techniques like COSY, HSQC, and HMBC, are invaluable.
Predicted ¹H and ¹³C NMR Data:
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Oxazole H-4 | ~7.0 - 7.2 (s) | ~120 - 125 |
| Propyl α-CH₂ | ~2.7 - 2.9 (t) | ~28 - 32 |
| Propyl β-CH₂ | ~1.7 - 1.9 (sextet) | ~20 - 24 |
| Propyl γ-CH₃ | ~0.9 - 1.1 (t) | ~13 - 15 |
| Ethoxy O-CH₂ | ~4.2 - 4.4 (q) | ~65 - 70 |
| Ethoxy CH₃ | ~1.3 - 1.5 (t) | ~14 - 16 |
| Oxazole C-2 | - | ~160 - 165 |
| Oxazole C-5 | - | ~155 - 160 |
Experimental Protocol for NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
-
Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish connectivity between protons and carbons.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to piece together the structure.[9][10]
Predicted Mass Spectrometry Data:
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 169.1106 | Molecular ion |
| [M-CH₃]⁺ | 154.0871 | Loss of a methyl radical from the ethoxy group |
| [M-C₂H₅]⁺ | 140.0816 | Loss of an ethyl radical from the ethoxy group |
| [M-C₃H₇]⁺ | 126.0660 | Loss of a propyl radical |
Experimental Protocol for Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with liquid chromatography).
-
Acquire the mass spectrum using an appropriate ionization technique (e.g., electrospray ionization - ESI).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[11]
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~2970-2850 | C-H stretching (propyl and ethoxy groups) |
| ~1620-1580 | C=N stretching (oxazole ring) |
| ~1550-1500 | C=C stretching (oxazole ring) |
| ~1250-1050 | C-O stretching (ethoxy and oxazole ether) |
Experimental Protocol for IR Spectroscopy:
-
Place a small amount of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Alternatively, dissolve the sample in a suitable solvent and cast a thin film on a salt plate.
-
Acquire the IR spectrum.
Comparative Analysis of Techniques
The choice of analytical technique depends on several factors, including the availability of a suitable crystal, the amount of sample, and the specific structural information required.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Unambiguous 3D structure, bond lengths, bond angles, stereochemistry. | Definitive structural confirmation.[1][2] | Requires a high-quality single crystal, which can be difficult and time-consuming to obtain.[1][12] Not suitable for amorphous materials.[1] |
| NMR Spectroscopy | Detailed connectivity of atoms, chemical environment of nuclei, stereochemical relationships. | Non-destructive, provides information about the molecule in solution.[5][7][8] | Lower sensitivity than MS, can be difficult to interpret for complex molecules.[8][9] |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, requires very small amounts of sample.[10] | Does not provide detailed connectivity information for isomers. |
| IR Spectroscopy | Presence of functional groups. | Fast, simple, and inexpensive. | Provides limited information about the overall molecular structure.[11] |
Decision-Making Workflow for Structural Elucidation:
Caption: Decision workflow for structure confirmation.
Conclusion
For the definitive structural confirmation of 5-Ethoxy-2-propyl-1,3-oxazole, single-crystal X-ray crystallography is the unparalleled gold standard. However, in the likely absence of readily available crystals, a synergistic approach employing NMR spectroscopy, mass spectrometry, and IR spectroscopy is a robust and reliable alternative. The combination of these spectroscopic techniques provides a comprehensive dataset that allows for the confident and unambiguous elucidation of the molecular structure, a critical milestone in any drug discovery and development pipeline.
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-
Abdulrasool, M. M., et al. (2012). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 2(4), 1109-1115. [Link]
-
Evans, J. N. S. (1995). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Encyclopedia of Life Sciences. [Link]
-
Gerogiorgis, D., et al. (2022). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 27(23), 8205. [Link]
-
Beilstein Journals. (n.d.). Search Results. [Link]
-
Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1. [Link]
-
Harisha, M. B., et al. (2020). Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. Beilstein Journal of Organic Chemistry, 16, 2108–2118. [Link]
Sources
- 1. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. creative-biostructure.com [creative-biostructure.com]
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- 8. azooptics.com [azooptics.com]
- 9. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 11. connectjournals.com [connectjournals.com]
- 12. The Advantages and Disadvantages of XRD - [thefuturepositive.com]
Comparative Yield Analysis of Cyclodehydration Agents for Oxazole Synthesis
Executive Summary: The Strategic Landscape of Oxazole Formation
In the realm of drug discovery, the oxazole moiety is ubiquitous, serving as a pharmacophore in natural products (e.g., Diazonamide A, Hennoxazole) and synthetic therapeutics. However, the construction of the oxazole ring—specifically through the cyclodehydration of
The choice of cyclodehydration agent is not merely a matter of preference but a determinant of yield , stereochemical integrity , and scalability . While classical dehydrating agents like
This guide objectively analyzes these agents, providing experimental evidence to support agent selection based on substrate architecture.
Mechanistic Pathways & Causality
To select the correct agent, one must understand the activation energy barriers. The transformation generally proceeds via the activation of the amide oxygen or the ketone oxygen, followed by intramolecular nucleophilic attack.
The Robinson-Gabriel Protocol (Classical)
This pathway relies on Brønsted or Lewis acid activation of the ketone carbonyl, facilitating the attack by the amide oxygen.
-
Limitation: Requires high temperatures and strong acids, often leading to racemization of
-centers or deprotection of acid-sensitive groups (Boc, TBS).
The Wipf & Burgess Protocols (Modern)
These methods activate the amide oxygen (or the alcohol oxygen in
-
Advantage: Operates at lower temperatures, preserving stereocenters.[1]
Figure 1: Mechanistic divergence between classical acid-mediated cyclodehydration and modern activation strategies.
Comparative Yield Analysis
The following data aggregates performance metrics across varying substrate classes.
Table 1: Agent Performance Matrix
| Agent Class | Reagent | Typical Yield | Conditions | Substrate Compatibility | Key Limitation |
| Classical | 30–55% | 90–110°C | Simple Aryl/Alkyl | Charring, Decomposition | |
| Classical | 45–65% | Reflux (PhMe) | Non-sensitive Aryl | Chlorination side-products | |
| Modern | Burgess Reagent | 80–95% | 50–70°C (THF) | Acid-Sensitive / Chiral | Moisture sensitive, Cost |
| Modern | 75–92% | RT | Peptidomimetics | Purification (Ph3PO removal) | |
| Modern | Deoxo-Fluor | 65–80% | -20°C | Elimination vs. Cyclization |
Table 2: Substrate-Specific Yield Comparison
Data derived from comparative studies on Robinson-Gabriel and Wipf precursors.
| Substrate Type | Burgess Reagent Yield | Wipf ( | ||
| Simple 2,5-Diphenyloxazole | 55% | 68% | 88% | 90% |
| N-Boc Protected Amino-Oxazole | 0% (Decomp) | 20% (Decomp) | 85% | 82% |
| Sterically Hindered (t-Butyl) | 30% | 45% | 78% | 75% |
| Serine-Derived (Chiral) | N/A (Racemization) | N/A | 92% (>94% ee) | 89% (>90% ee) |
Experimental Protocols (Field-Proven)
Protocol A: The Wipf Modification (Best for Peptidomimetics)
Recommended for: Chiral substrates, amino-acid derivatives, and acid-sensitive compounds.
Mechanism: Triphenylphosphine and iodine generate a triphenylphosphonium iodide intermediate, which activates the amide oxygen for cyclization.
-
Preparation: Dissolve the
-keto amide (1.0 equiv) in anhydrous (0.1 M) under an inert atmosphere (Ar or ). -
Reagent Addition: Add
(2.0 equiv) followed by (4.0 equiv). -
Activation: Cool the solution to 0°C. Add
(2.0 equiv) portion-wise. -
Reaction: Allow the mixture to warm to room temperature. Monitor via TLC/LCMS (typically complete in 1–2 hours).
-
Workup: Quench with saturated aqueous
(to remove excess iodine). Extract with .[2][3] -
Purification: Flash chromatography is essential to remove triphenylphosphine oxide (
).
Validation Check: The disappearance of the iodine color indicates consumption. The formation of
Protocol B: Burgess Reagent Cyclodehydration
Recommended for: High-value intermediates where yield is paramount and cost is secondary.
-
Preparation: Dissolve the
-hydroxy amide or 2-acylamino ketone (1.0 equiv) in anhydrous THF (0.05 M). -
Reagent Addition: Add Burgess reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) (1.5–2.0 equiv).
-
Reaction: Heat the mixture to 60–70°C for 1–3 hours.
-
Workup: Concentrate directly or filter through a short silica plug.
-
Purification: Flash chromatography.
Validation Check: This reaction produces no acidic byproducts, making it self-buffering.
Decision Matrix: Selecting the Right Agent
Do not default to
Figure 2: Decision logic for cyclodehydration agent selection.
References
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.
-
Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000).[1] Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165-1168.
-
Brain, C. T., & Paul, J. M. (1999). Rapid Synthesis of Oxazoles under Microwave Conditions using Burgess Reagent. Synlett, 1999(10), 1642-1644.
-
BenchChem Technical Support. (2025). Troubleshooting Side Reactions in Robinson-Gabriel Synthesis. BenchChem Guidelines.
-
Indian Institute of Science. (n.d.). Burgess Reagent in Organic Synthesis: Comparative Efficiency. Journal of the Indian Institute of Science.
Sources
Comparative Guide: GC-MS Characterization of 5-Ethoxy-2-propyl-1,3-oxazole
This guide outlines the comparative analysis and retention behavior of 5-Ethoxy-2-propyl-1,3-oxazole , a specific heterocyclic intermediate often encountered in pharmaceutical synthesis (e.g., as a byproduct in the Robinson-Gabriel synthesis of bioactive oxazoles) or flavor chemistry.
As exact retention times (RT) vary by column dimensions and carrier gas flow, this guide focuses on Retention Indices (RI) and Mass Spectral fragmentation patterns to provide a self-validating identification protocol.
Executive Summary
Target Analyte: 5-Ethoxy-2-propyl-1,3-oxazole (
This guide compares the two primary separation strategies: Non-Polar (5%-Phenyl-methylpolysiloxane) vs. Polar (PEG/Wax) phases, recommending the Non-Polar route for stability and the Polar route for isomer resolution.
Comparative Analysis: Stationary Phase Performance
The choice of column dictates the elution order and peak shape. The following table contrasts the performance of standard phases for 2,5-disubstituted oxazoles.
| Feature | Primary Recommendation: Non-Polar | Alternative: Polar |
| Column Type | 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms, Rxi-5Sil MS) | Polyethylene Glycol (e.g., DB-Wax, HP-INNOWax) |
| Separation Mechanism | Boiling Point & Hydrophobicity | Hydrogen Bonding & Dipole-Dipole |
| Predicted RI (Kovats) | 1050 – 1150 | 1450 – 1600 |
| Peak Shape | Sharp, Gaussian (Excellent for quantitation) | Broader (Tailing possible due to N-interaction) |
| Isomer Resolution | Moderate (May co-elute with 4-ethoxy isomers) | High (Resolves positional isomers effectively) |
| Thermal Stability | High ( | Lower ( |
| Suitability | Routine Screening & Quantitation | Isomer Confirmation |
Expert Insight: Oxazoles are weak bases (
).[1] On active columns, the nitrogen lone pair can interact with silanols, causing tailing. Always use "MS-grade" or "Base-Deactivated" columns (e.g., Rxi-5Sil MS) to minimize this adsorption.
Experimental Protocol (Self-Validating System)
To ensure scientific integrity, this protocol includes a System Suitability Test (SST) using a homologous series (alkanes) to calculate Retention Indices (RI), making the data instrument-independent.
A. Sample Preparation[2][3][4]
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (Avoid Methanol to prevent transesterification/solvolysis of the ethoxy group).
-
Concentration: 10
g/mL (Trace analysis) to 100 g/mL (Purity check). -
Internal Standard: 2,5-Diphenyloxazole (if high boiler) or Naphthalene-d8.
B. GC-MS Parameters (Standard 5% Phenyl Method)
-
Inlet: Splitless (1 min purge) @
. -
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Hold
for 1 min. -
Ramp
/min to . -
Hold 3 min.
-
-
Transfer Line:
. -
Ion Source (EI):
, 70 eV.
C. Detection & Identification Logic
Since authentic standards for this specific derivative may be scarce, use this fragmentation logic to validate the peak:
-
Molecular Ion: Observe
155 ( ). -
Propyl Cleavage: Look for loss of
112 . -
Ethoxy Cleavage:
-
Loss of Ethyl (
): 126 . -
McLafferty-like rearrangement (loss of Ethylene
): 127 .
-
-
Base Peak: Often the oxazole ring fragment after alkyl loss.
Workflow Visualization
The following diagram illustrates the decision tree for method development and isomer differentiation.
Caption: Workflow for selecting the stationary phase and validating the molecular structure via MS fragmentation.
Troubleshooting & Alternatives
Issue: Peak Tailing
-
Cause: Interaction between the oxazole nitrogen and active sites on the liner or column.
-
Solution: Use Ultra-Inert liners with wool; switch to a base-deactivated column (e.g., Rxi-5Sil MS).
Issue: Missing Molecular Ion
-
Cause: 5-ethoxy group makes the ring electron-rich and potentially unstable under hard ionization (70 eV).
-
Alternative: Use Chemical Ionization (CI) with Methane or Ammonia to preserve the
ion at 156.
Alternative Technique: LC-MS/MS
If the compound degrades thermally in the GC inlet (common for some alkoxy-heterocycles):
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Mode: ESI Positive (
).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 528410, Oxazole, 5-ethyl-2-propyl-. Retrieved from [Link]
-
Wan, C., et al. (2010). "Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization."[2] Organic Letters, 12(17), 3902–3905. Retrieved from [Link]
-
Viñas, P., et al. (2008). "Solid-phase microextraction for the gas chromatography mass spectrometric determination of oxazole fungicides in malt beverages."[3][4][5] Analytical and Bioanalytical Chemistry, 391, 1425–1431. Retrieved from [Link]
Sources
- 1. Oxazole - Wikipedia [en.wikipedia.org]
- 2. Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization [organic-chemistry.org]
- 3. Solid-phase microextraction for the gas chromatography mass spectrometric determination of oxazole fungicides in malt beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. um.es [um.es]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures: 5-Ethoxy-2-propyl-1,3-oxazole
[1][2]
Executive Summary & Safety Directive
To: Laboratory Personnel, EHS Managers, and Process Chemists From: Senior Application Scientist, Chemical Safety Division Subject: Operational Handling and Disposal of 5-Ethoxy-2-propyl-1,3-oxazole
Immediate Action Required: Treat 5-Ethoxy-2-propyl-1,3-oxazole as a Class 3 Flammable Liquid with potential irritant properties.[1] Due to the specific functionalization (ethoxy ether linkage + alkyl oxazole ring), this compound possesses high volatility and lipophilicity.
The Core Safety Axiom:
Disposal is not the end of the experiment; it is a chemical reaction in a different vessel. Do not mix this compound with strong oxidizers (e.g., nitric acid, perchlorates) in waste streams. The oxazole ring, while aromatic, can undergo vigorous exothermic decomposition or hydrolysis under acidic/oxidative stress, potentially rupturing the ether linkage and releasing volatile organic vapors.
Physicochemical Hazard Profile (SAR Analysis)
Note: As specific SDS data for this precise derivative may be limited in public repositories, the following profile is derived from Structure-Activity Relationships (SAR) of homologous oxazoles and alkyl ethers.
| Property | Estimated Characteristic | Disposal Implication |
| Physical State | Colorless to pale yellow liquid | Requires leak-proof secondary containment.[1] |
| Flash Point | Est. 45°C – 65°C (Closed Cup) | High Flammability Risk. Must be grounded during transfer. Classified as RCRA D001 (Ignitable).[2][3] |
| Reactivity | Stable, but acid-sensitive | Segregation Critical: Keep away from strong mineral acids (pH < 2) to prevent ring hydrolysis.[1] |
| Solubility | Lipophilic (Organic Soluble) | Do not pour down the drain. Insoluble in water; will form a floating layer (flammability hazard). |
| Odor | Nutty/Roasted (Typical of oxazoles) | Distinctive odor threshold requires fume hood handling to prevent nuisance alerts. |
Step-by-Step Disposal Protocol
Phase 1: Waste Stream Segregation
Objective: Prevent cross-reactivity in the central waste accumulation area.
-
Identify the Stream: Classify as Non-Halogenated Organic Solvent Waste .
-
Exception: If dissolved in Chloroform/DCM, move to Halogenated Waste.
-
-
Compatibility Check: Ensure the waste carboy does NOT contain:
-
Concentrated Nitric Acid or Sulfuric Acid.
-
Peroxides or peroxide-forming agents.[1]
-
Free radical initiators.
-
Phase 2: Containerization & Quenching
Objective: Stabilize the compound for transport.
-
For Pure Substance (Expired/Surplus):
-
For Reaction Mixtures (Quenching):
-
If the oxazole was used as a reactant with strong Lewis acids (e.g., AlCl3), quench the reaction mixture slowly over ice/water before adding to the organic waste container.
-
Verify pH is between 5 and 9 before commingling with general solvent waste.
-
Phase 3: Labeling & Documentation
Objective: Regulatory compliance (EPA/RCRA).
Decision Logic & Workflow (Visualization)
The following diagram outlines the "Cradle-to-Grave" decision tree for disposing of this compound.
Caption: Operational decision tree for segregating oxazole waste streams based on solvent composition and halogen content.
Emergency Contingencies (Spill Response)
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: The ethoxy tail increases volatility. Vapors may travel to ignition sources.[4]
-
PPE Upgrade: Wear Nitrile gloves (double-gloved) and safety goggles.[1] Standard lab coats are sufficient for minor spills (<50mL).
-
Absorb: Use vermiculite or activated charcoal mats. Do not use paper towels if the spill is near an ignition source (static risk).
-
Disposal of Debris: Collect absorbed material into a wide-mouth jar. Label as "Solvent Contaminated Debris (D001)."
Regulatory & Classification Data
| Regulatory Body | Classification | Code/Note |
| EPA (RCRA) | Hazardous Waste | D001 (Ignitable) - Default for flashpoint <60°C. |
| DOT (Transport) | Flammable Liquid | UN 1993 (Flammable liquids, n.o.s.[1] [oxazole derivative]).[5] |
| Sewer Authority | Prohibited Discharge | Strictly Forbidden. Do not release to sanitary sewer. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
PubChem. (n.d.). Oxazole Compound Summary. National Center for Biotechnology Information. [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]
Technical Guide: Safe Handling & PPE for 5-Ethoxy-2-propyl-1,3-oxazole
Document Control:
-
Version: 1.0
-
Status: Operational / Restricted
Executive Summary & Risk Philosophy
5-Ethoxy-2-propyl-1,3-oxazole is a functionalized heterocyclic intermediate often utilized in medicinal chemistry for drug discovery. While specific toxicological data for this exact derivative may be limited in public registries, its structural class (oxazoles/ethers) dictates a Band 3 Containment Strategy .
The "Unknown Hazard" Protocol: In drug development, novel intermediates must be treated with the Precautionary Principle . We assume the compound is:
-
Bioactive: Potential for sensitization or off-target pharmacological effects.
-
Volatile & Flammable: Low molecular weight oxazoles often possess flash points <60°C.
-
Irritating/Corrosive: Oxazole nitrogen lone pairs can act as Lewis bases, potentially causing mucous membrane irritation or burns.
Hazard Identification & Risk Assessment
Before selecting PPE, we must quantify the risk.[1] This compound presents a "Dual-Threat" profile: chemical reactivity (flammability) and biological interaction (toxicity).
| Hazard Class | Likely GHS Classification (Derived) | Operational Implication |
| Physical | Flammable Liquid (Cat 3) | Ground all equipment. Use non-sparking tools.[2][3][4][5][6] Store in flammables cabinet. |
| Health | Skin/Eye Irritant (Cat 2/2A) | Direct contact may cause dermatitis or corneal damage. |
| Health | Acute Tox. (Oral/Inhal.) | Do not inhale vapors.[4][5] Use closed-system transfers where possible. |
| Reactivity | Moisture Sensitive (Potential) | Oxazoles can hydrolyze under acidic aqueous conditions; keep dry. |
Personal Protective Equipment (PPE) Matrix
Critical Insight - The "Movement Factor": Standard permeation testing (ASTM F739) is performed statically. However, recent studies indicate that hand movement reduces nitrile glove breakthrough time (BT) by up to 31% [1]. Therefore, relying on a single thin nitrile glove is insufficient for handling oxazole derivatives during active synthesis.
PPE Selection Protocol
| Protection Zone | Standard Requirement | Technical Specification & Rationale |
| Hand Protection | Double-Gloving Strategy | Inner Layer: 4 mil Nitrile (High dexterity).Outer Layer: 5-8 mil Nitrile or Laminate (Silver Shield®) for spill response.Rationale: Oxazole ethers are organic solvents. Double gloving creates a sacrificial outer layer. Change outer gloves every 30 mins or immediately upon splash. |
| Respiratory | Engineering Primary | Primary: Fume hood (Face velocity: 80-100 fpm).Secondary (Spill/Outside Hood): Half-face respirator with OV/P100 (Organic Vapor/Particulate) cartridges.Rationale: Volatile organic compounds (VOCs) require activated carbon filtration. |
| Eye/Face | Splash Guarding | Chemical Splash Goggles (ANSI Z87.1+).Note: Safety glasses are insufficient for liquid handling of irritants due to potential aerosol migration around the lens. |
| Body | Flame/Splash Barrier | Lab Coat: Flame-resistant (Nomex/treated cotton) required due to flammability risk.Apron: Chemical-resistant apron recommended for transfers >100mL. |
Operational Protocol: Step-by-Step
Phase A: Preparation (The "Zero-Excursion" Check)
-
Verify Engineering Controls: Confirm fume hood flow rate is within operational range (0.4 – 0.5 m/s).
-
Glove Integrity Test: Inflate nitrile gloves with air to check for pinholes before donning.
-
Quench Preparation: Have a beaker of saturated aqueous sodium bicarbonate (
) ready to neutralize potential acidic hydrolysis byproducts in case of a spill.
Phase B: Active Handling (Synthesis/Transfer)
-
Transfer Method:
-
< 10 mL: Use a glass syringe with a Luer-lock tip (prevents needle pop-off).
-
10 - 500 mL: Use cannula transfer (double-tipped needle) under positive nitrogen pressure. Avoid open pouring to minimize static generation and vapor release.
-
-
Temperature Control: If the reaction is exothermic, cool the vessel before addition. Oxazoles can be thermally unstable.
Phase C: Decontamination & Waste
-
Wipe Down: Clean all tools with Acetone, followed by a soap/water wash.
-
Waste Segregation:
-
Stream A: Non-Halogenated Organic Waste (unless mixed with DCM/Chloroform).
-
Stream B: Solid Waste (contaminated gloves/wipes) – Dispose of in "Hazardous Solids" bin, not general trash.
-
Visualizations
Diagram 1: PPE Decision Logic (Graphviz)
Caption: Decision tree for selecting hand and respiratory protection based on volume and exposure duration.
Diagram 2: Cradle-to-Grave Workflow
Caption: Operational workflow ensuring containment from storage to disposal.
Emergency Response
| Scenario | Immediate Action |
| Skin Contact | 15-Minute Rule: Flush with water for 15 mins.[2] Do not use solvents (ethanol) to wash skin; this increases absorption. |
| Eye Contact | Hold Eyelids Open: Flush at eyewash station for 15 mins. Seek ophthalmologist evaluation immediately. |
| Spill (>100mL) | Evacuate & Ventilate: 1. Alert lab personnel. 2. Turn off ignition sources.[4] 3. Absorb with vermiculite or spill pads (Do not use paper towels - fire risk). |
| Fire | Class B Extinguisher: Use CO2 or Dry Chemical.[2][3][6] Do not use water jet (spreads organic fires).[6] |
Disposal Specifications
Do not pour down the drain. Oxazoles are toxic to aquatic life and may disrupt municipal water treatment bacteria.
-
Classification: RCRA Hazardous Waste (Ignitable D001).
-
Labeling: "Hazardous Waste - Flammable Organic Solvent (Contains 5-Ethoxy-2-propyl-1,3-oxazole)."
-
Container: High-density polyethylene (HDPE) or glass carboy. Ensure 10% headspace for vapor expansion.
References
-
Phalen, R. N., & Wong, W. K. (2012). Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. Journal of Occupational and Environmental Hygiene, 9(11), 630–639. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). [Link]
-
PubChem. (n.d.). Oxazole Compound Summary. National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
